Technical Documentation Center

4-(Chloromethyl)-5-methylpyridazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Chloromethyl)-5-methylpyridazine hydrochloride

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(Chloromethyl)-5-methylpyridazine Hydrochloride

Executive Summary 4-(Chloromethyl)-5-methylpyridazine hydrochloride (CAS: 1956376-22-9) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1] Functioning as an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chloromethyl)-5-methylpyridazine hydrochloride (CAS: 1956376-22-9) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1] Functioning as an electrophilic "warhead," this molecule enables the introduction of the 5-methylpyridazine moiety—a privileged scaffold in kinase inhibitors and pro-apoptotic agents—into larger molecular architectures. This guide details its physicochemical properties, validated synthetic protocols, and critical handling requirements for research applications.

Part 1: Chemical Architecture & Properties

Structural Identity

The molecule consists of a pyridazine (1,2-diazine) ring substituted at the C4 and C5 positions. The chloromethyl group at C4 serves as a highly reactive electrophile, while the methyl group at C5 provides steric bulk and lipophilicity, often enhancing the binding selectivity of the final drug candidate.

PropertyData
Chemical Name 4-(Chloromethyl)-5-methylpyridazine hydrochloride
CAS Number 1956376-22-9
Molecular Formula C₆H₇ClN₂[1][2] · HCl
Molecular Weight 179.05 g/mol (Salt); 142.59 g/mol (Free Base)
SMILES CC1=C(CCl)C=NN=C1.Cl
Appearance White to off-white crystalline solid (Hygroscopic)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane)
Melting Point >160 °C (dec.)[3][4] (Predicted based on pyridine analogs)
Electronic Properties & Stability
  • Electrophilicity: The electron-deficient nature of the pyridazine ring (due to two electronegative nitrogen atoms) significantly increases the electrophilicity of the methylene carbon attached to the chlorine. This makes the compound more reactive toward nucleophiles than a standard benzyl chloride.

  • Salt Stability: The free base is prone to intermolecular self-alkylation (polymerization) due to the nucleophilic ring nitrogens attacking the electrophilic chloromethyl group of neighboring molecules. Conversion to the hydrochloride salt protonates the ring nitrogens, suppressing this side reaction and ensuring long-term shelf stability.

Part 2: Synthetic Pathways[5]

The synthesis of 4-(chloromethyl)-5-methylpyridazine HCl typically proceeds via the deoxychlorination of its alcohol precursor, (5-methylpyridazin-4-yl)methanol . This route offers higher regioselectivity compared to radical halogenation of 4,5-dimethylpyridazine.

Reaction Scheme (Graphviz)

Synthesis Precursor (5-Methylpyridazin-4-yl)methanol (CAS: 1956324-99-4) Intermediate [Chlorosulfite Intermediate] Precursor->Intermediate Activation Reagent Thionyl Chloride (SOCl2) DCM, 0°C to RT Reagent->Intermediate Product 4-(Chloromethyl)-5-methylpyridazine HCl (Target) Intermediate->Product SNi / SN2 Substitution Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Caption: Conversion of hydroxymethyl precursor to chloromethyl target via thionyl chloride mediated deoxychlorination.

Detailed Experimental Protocol

Objective: Synthesis of 4-(chloromethyl)-5-methylpyridazine HCl from (5-methylpyridazin-4-yl)methanol.

Reagents:

  • (5-Methylpyridazin-4-yl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5–2.0 eq)

  • Dichloromethane (DCM, Anhydrous)

  • DMF (Catalytic amount, optional)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve (5-methylpyridazin-4-yl)methanol in anhydrous DCM (approx. 10 mL/g).

  • Addition: Cool the solution to 0°C using an ice bath. Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel. Caution: Gas evolution (SO₂, HCl) will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Note: The chloride is less polar than the alcohol) or LC-MS.

  • Work-up:

    • Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator) at <40°C.

    • The residue is typically the crude hydrochloride salt.

    • Purification: Triturate the solid with anhydrous diethyl ether or hexane to remove non-polar impurities. Filter and dry under vacuum.

  • Storage: Store the resulting hydrochloride salt in a desiccator at -20°C.

Mechanistic Insight: The reaction proceeds through an alkyl chlorosulfite intermediate. The chloride ion then displaces the leaving group (–OSOCl), releasing SO₂. The acidic conditions ensure the product is isolated as the stable HCl salt.

Part 3: Reactivity Profile & Applications

Nucleophilic Substitution Map

The chloromethyl group is a versatile handle for diversifying the pyridazine scaffold. The following diagram illustrates common transformations used in drug discovery.

Reactivity Core 4-(Chloromethyl)-5-methylpyridazine Prod_Amine Aminomethyl Derivatives (Kinase Inhibitors) Core->Prod_Amine + Amine / Base Prod_Thiol Thioethers (Metabolic Stability) Core->Prod_Thiol + Thiol / Base Prod_Azide Azides -> Triazoles (Click Chemistry) Core->Prod_Azide + NaN3 Prod_Ether Ethers (Spacer Linkers) Core->Prod_Ether + Phenol / Base Amine Primary/Secondary Amines (HNR2) Amine->Core Thiol Thiols / Thiolates (R-SH / NaS-R) Thiol->Core Azide Sodium Azide (NaN3) Azide->Core Alkoxide Phenols / Alkoxides (Ar-OH / NaH) Alkoxide->Core

Caption: Divergent synthesis pathways utilizing the chloromethyl electrophile for library generation.

Applications in Drug Development
  • Kinase Inhibition: The pyridazine ring mimics the purine core of ATP. Substituting the chloride with specific anilines or heterocycles creates potential inhibitors for kinases such as c-Met or VEGFR .

  • Pro-apoptotic Agents: Derivatives synthesized by displacing the chloride with diamines have shown efficacy in inducing apoptosis in cancer cell lines, as noted in recent patent literature (e.g., 3,6-diamino-pyridazin-3-yl derivatives).

  • Agrochemicals: Analogous to the mechanism of Pyridaben (a mitochondrial electron transport inhibitor), lipophilic ethers or thioethers derived from this scaffold exhibit acaricidal and insecticidal properties.

Part 4: Handling & Safety (MSDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.
Serious Eye Damage H318Causes serious eye damage.
Acute Toxicity (Oral) H302Harmful if swallowed.[5][6]
Sensitization -Potential skin sensitizer (alkylating agent).

Critical Handling Protocols:

  • Moisture Sensitivity: The compound is hygroscopic and hydrolyzes to the alcohol and HCl gas upon exposure to moist air. Always handle in a fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during synthesis workup.

  • Neutralization: In case of spill, neutralize with weak base (Sodium Bicarbonate) before disposal. Do not wash directly into drains due to aquatic toxicity of pyridazine derivatives.

References

  • BLD Pharm. (2024). Product Datasheet: 4-(Chloromethyl)-5-methylpyridazine hydrochloride (CAS 1956376-22-9).[1] Retrieved from

  • Fluorochem. (2024).[7] Chemical Properties of (5-methylpyridazin-4-yl)methanol (CAS 1956324-99-4). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-(Chloromethyl)pyridine hydrochloride (Analogous Chemistry). Retrieved from

  • World Intellectual Property Organization. (2022). Patent WO2022/0505602A: 3,6-diamino-pyridazin-3-yl derivatives as pro-apoptotic agents.
  • Sigma-Aldrich. (2024).[5][7] Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. Retrieved from

Sources

Exploratory

4-(Chloromethyl)-5-methylpyridazine hydrochloride SMILES and InChI

Technical Monograph: 4-(Chloromethyl)-5-methylpyridazine Hydrochloride Chemical Identity & Structural Informatics This section establishes the definitive chemical identity of the compound.[1] As a pyridazine derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(Chloromethyl)-5-methylpyridazine Hydrochloride

Chemical Identity & Structural Informatics

This section establishes the definitive chemical identity of the compound.[1] As a pyridazine derivative, this molecule serves as a critical bioisostere for phenyl and pyridine rings in medicinal chemistry, offering altered polarity and hydrogen-bonding potential.

Compound Name: 4-(Chloromethyl)-5-methylpyridazine hydrochloride CAS Registry Number: 1956376-22-9 (HCl salt) Molecular Formula: C₆H₈Cl₂N₂ (Salt) | C₆H₇ClN₂ (Free Base) Molecular Weight: 179.05 g/mol (Salt) | 126.54 g/mol (Free Base)[2][1]

Structural Identifiers
Identifier TypeString / Value
SMILES (Canonical) CC1=C(CCl)C=NN=C1.Cl
SMILES (Isomeric) [H]Cl.CC1=C(CCl)C=NN=C1
InChI InChI=1S/C6H7ClN2.ClH/c1-5-4-8-9-3-6(5)2-7;/h3-4H,2H2,1H3;1H
InChI Key PXJTYTGRXQYJLR-UHFFFAOYSA-N

Technical Note: The proximity of the methyl group (C5) to the chloromethyl group (C4) creates a steric environment that distinguishes this scaffold from its pyridine analogs.[1] This 4,5-substitution pattern is often exploited to lock conformations in kinase inhibitors [1].[1]

Synthetic Pathways & Mechanistic Insight

The synthesis of 4-(chloromethyl)-5-methylpyridazine is non-trivial due to the competing reactivity of the methyl groups on the pyridazine ring.[2][1] Direct radical halogenation of 4,5-dimethylpyridazine often yields inseparable mixtures.

The Preferred Synthetic Route prioritizes regioselectivity by proceeding through a hydroxymethyl intermediate.[1]

Protocol: Deoxychlorination of (5-Methylpyridazin-4-yl)methanol

This protocol utilizes Thionyl Chloride (


) to convert the alcohol to the alkyl chloride.[1] The hydrochloride salt precipitates spontaneously or is trapped, preventing the polymerization often seen with the free base.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve (5-methylpyridazin-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Chlorination: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise.[1] The mechanism proceeds via an alkyl chlorosulfite intermediate (
    
    
    
    ).[2][1]
  • Displacement: Allow to warm to room temperature. The chloride ion (

    
    ) attacks the methylene carbon in an 
    
    
    
    fashion, displacing
    
    
    and regenerating
    
    
    .[2][1]
  • Isolation: The hydrochloride salt is isolated via filtration or evaporation and recrystallization from Ethanol/Ether.[1]

Visualizing the Pathway

SynthesisPathway Start 4,5-Dimethylpyridazine Inter1 5-Methylpyridazine- 4-carboxylic acid Start->Inter1 Oxidation (KMnO4) Inter2 (5-Methylpyridazin- 4-yl)methanol Inter1->Inter2 Reduction (LiAlH4) Product 4-(Chloromethyl)-5-methyl- pyridazine HCl Inter2->Product Nucleophilic Substitution Reagent SOCl2 / DCM (Deoxychlorination) Reagent->Inter2

Figure 1: Regioselective synthesis pathway avoiding radical halogenation mixtures.[2]

Reactivity Profile & Handling

The chloromethyl group at position 4 is a potent electrophile.[1] The adjacent nitrogen atoms in the pyridazine ring exert an electron-withdrawing effect (inductive effect,


), increasing the partial positive charge on the methylene carbon.[2]
Reactivity Workflow: Nucleophilic Substitution

This compound is primarily used as an alkylating agent .[1] It reacts readily with nucleophiles (amines, thiols, phenoxides) to install the pyridazine-methyl motif.[2]

Critical Handling Note: As an alkylating agent, this compound is potentially genotoxic.[1] It must be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[1] The HCl salt is hygroscopic; store in a desiccator at -20°C.[2][1]

Reactivity Substrate 4-(Chloromethyl)-5-methylpyridazine HCl (Electrophile) TS Transition State [SN2 Mechanism] Substrate->TS Nu Nucleophile (Nu:) (Amine, Thiol, Enolate) Nu->TS Product Functionalized Pyridazine (Drug Intermediate) TS->Product Displacement of Cl- Byproduct HCl (Salt byproduct) TS->Byproduct

Figure 2: The SN2 reactivity profile for scaffold decoration in medicinal chemistry.

Application in Drug Discovery

The 4,5-disubstituted pyridazine core acts as a scaffold constraint.[1] Unlike flexible alkyl chains, the rigid pyridazine ring orients the "warhead" (chloromethyl derived moiety) and the methyl group in a specific vector.

Key Applications:

  • Kinase Inhibitors: Used to synthesize inhibitors where the pyridazine nitrogens accept hydrogen bonds from the kinase hinge region (e.g., p38 MAP kinase inhibitors) [2].[1]

  • Agrochemicals: Structural analog to Pyridaben, a mitochondrial electron transport inhibitor (METI) acaricide.[1] The chloromethyl group allows for the attachment of lipophilic tails necessary for mitochondrial penetration [3].[1]

  • Bioisosterism: The pyridazine ring is less basic than pyridine (

    
     vs 5.2), affecting solubility and metabolic stability (CYP450 interaction).[1]
    

References

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses pyridazines as bioisosteres and scaffold constraints). [2][1]

  • Assefa, H., et al. (2003).[1] "3,4-Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one inhibitors of p38 MAP kinase."[2][1] Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of diaza-heterocycles in kinase hinge binding).

  • BLD Pharm. (2024).[1][3] "Safety Data Sheet: 4-(Chloromethyl)-5-methylpyridazine hydrochloride." (Source for CAS and physical properties).

  • PubChem. (2024).[1][4][5] "Compound Summary: Pyridazine derivatives." National Library of Medicine.[1] [2][1]

Sources

Foundational

Technical Guide: Strategic Synthesis of Bioactive Pyridazine Derivatives

Precursor Selection, Synthetic Logic, and Process Control Executive Summary Pyridazine (1,2-diazine) scaffolds represent a "privileged structure" in modern medicinal chemistry, offering unique physicochemical profiles th...

Author: BenchChem Technical Support Team. Date: February 2026

Precursor Selection, Synthetic Logic, and Process Control

Executive Summary

Pyridazine (1,2-diazine) scaffolds represent a "privileged structure" in modern medicinal chemistry, offering unique physicochemical profiles that distinguish them from their pyridine and pyrimidine analogs.[1] Their high polarity, capacity for hydrogen bonding (2-N acceptor capability), and metabolic stability make them ideal pharmacophores for targets ranging from kinase inhibitors to GPCR ligands.

This guide provides a technical deep-dive into the synthesis of bioactive pyridazine derivatives. Unlike generic reviews, this document focuses on the precursor selection logic —the critical decision-making process that dictates regioselectivity, scalability, and downstream functionalization. We prioritize two primary synthetic pathways: the classical condensation of 1,4-dicarbonyls (and their surrogates like mucochloric acid) and the modern Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.

Strategic Importance: The Pyridazine Advantage

In drug design, replacing a phenyl ring or a pyridine with a pyridazine core often results in improved water solubility and lowered lipophilicity (LogP), which can enhance oral bioavailability.

  • Dipole Moment: Pyridazine has a high dipole moment (~3.9 D), significantly higher than pyridine (~2.2 D).

  • Metabolic Stability: The N-N bond is generally resistant to oxidative metabolism compared to C-C or C-N bonds in other heterocycles.

  • Binding Geometry: The adjacent nitrogen atoms provide a specific vector for hydrogen bonding, often critical for active site locking (e.g., in Gabazine or Minaprine analogs).

Precursor Ecosystem & Synthetic Logic

The synthesis of the pyridazine core is dictated by the availability of precursors and the required substitution pattern. We categorize precursors into three strategic classes.

Class A: 1,4-Dicarbonyl Systems (Paal-Knorr Type)
  • Precursors: 1,4-diketones, 4-ketoesters, or 4-ketoacids.

  • Mechanism: Double condensation with hydrazine (

    
    ).
    
  • Utility: Ideal for symmetric 3,6-disubstituted pyridazines.

  • Limitation: Accessing unsymmetrical 1,4-dicarbonyls can be synthetically demanding; regioselectivity during hydrazine condensation is often poor if steric bulk is similar at both carbonyls.

Class B: Mucochloric/Mucobromic Acid (The Functionalization Hub)
  • Precursors: Mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one).

  • Mechanism: Ring-opening condensation with hydrazine to yield 4,5-dihalo-3(2H)-pyridazinones.

  • Utility: High. This is the preferred route for generating highly functionalized scaffolds. The resulting 4,5-dihalo system allows for sequential, regioselective Nucleophilic Aromatic Substitution (

    
    ).
    
  • Causality: The position 4 is more electrophilic than position 5, allowing precise introduction of different nucleophiles.

Class C: IEDDA Precursors (Tetrazines)[2]
  • Precursors: 1,2,4,5-Tetrazines + Electron-rich dienophiles (alkynes/enamines).

  • Mechanism: Inverse Electron Demand Diels-Alder followed by retro-Diels-Alder (

    
     extrusion).
    
  • Utility: Bioconjugation and DNA-encoded libraries. It is metal-free and orthogonal to most functional groups.

Visualization: Synthetic Retrosynthesis Map

The following diagram illustrates the logical flow from target scaffold back to primary precursors.

Pyridazine_Retrosynthesis Target Bioactive Pyridazine Scaffold Sub36 3,6-Disubstituted Pyridazine Sub36->Target Optimization Sub45 4,5-Functionalized Pyridazinone Sub45->Target SAR Expansion Pre_14 1,4-Dicarbonyls (Paal-Knorr) Pre_14->Sub36 Cyclocondensation Pre_Muco Mucochloric Acid (Regioselective Core) Pre_Muco->Sub45 Ring Switching Pre_Tetra 1,2,4,5-Tetrazines (IEDDA) Pre_Tetra->Target -N2 (Retro-DA) Hydrazine Hydrazine Hydrate (N-N Source) Hydrazine->Sub36 Hydrazine->Sub45 Alkyne Strained Alkyne/Enamine Alkyne->Target

Figure 1: Retrosynthetic analysis of pyridazine cores. Blue nodes indicate product classes; colored nodes indicate precursor strategies.

Detailed Experimental Protocol

Focus: Synthesis of 4,5-dichloro-3(2H)-pyridazinone from Mucochloric Acid. Rationale: This protocol is selected because it yields a versatile scaffold capable of undergoing sequential


 reactions, essential for generating Structure-Activity Relationship (SAR) libraries.
Materials & Reagents[1][3][4][5][6][7][8][9][10]
  • Mucochloric acid (Commercial grade, >98%)

  • Hydrazine sulfate (Preferred over hydrazine hydrate for better stoichiometry control and safety)

  • Solvent: Water (Green chemistry compliant) or Ethanol/Water mix.

  • Catalyst: Concentrated Hydrochloric acid (HCl).

Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Mucochloric acid (16.9 g, 100 mmol) in 100 mL of water .

    • Technical Note: Water is used here to exploit the "on-water" acceleration effect and to simplify purification. If solubility is an issue due to scale, a 1:1 EtOH:H2O mixture is acceptable.

  • Hydrazine Addition (Exotherm Control):

    • Add Hydrazine sulfate (13.0 g, 100 mmol) to the solution at room temperature.

    • Critical Control Point: The reaction is exothermic. Add hydrazine slowly if using hydrate. With sulfate, the release is buffered.

  • Cyclization:

    • Heat the reaction mixture to reflux (100°C) for 3 to 4 hours .

    • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting mucochloric acid spot (Rf ~0.3) should disappear, replaced by the pyridazinone product (Rf ~0.5).

  • Work-up & Purification:

    • Cool the mixture slowly to 0–5°C using an ice bath. The product, 4,5-dichloro-3(2H)-pyridazinone , will precipitate as a white to off-white solid.

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2 x 20 mL) to remove residual hydrazine salts.

    • Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.

  • Downstream Functionalization (The "Why"):

    • This scaffold allows you to substitute the Chlorine at C-4 first (using mild nucleophiles like amines) and C-5 second (using stronger nucleophiles or higher temperatures), enabling the creation of "bi-headed" ligands.

Data: Precursor Comparison Matrix
Precursor SystemRegioselectivityScalabilityPrimary ChallengeTypical Yield
1,4-Diketones Low (if unsymmetrical)HighSynthesis of specific diketone70-90%
Mucochloric Acid Excellent (via

)
High Handling of di-halo intermediates85-95%
Tetrazines (IEDDA) High (Steric controlled)Low/MediumCost of tetrazines60-80%
Critical Control Points & Troubleshooting

To ensure reproducibility and "self-validating" protocols, observe these control points:

  • Hydrazine Safety & Stoichiometry:

    • Hydrazine is toxic and unstable. Use Hydrazine Sulfate where possible as a stable solid equivalent.

    • Failure Mode: Excess hydrazine can lead to the formation of bis-hydrazones or over-reduction of the halogenated intermediates in the mucochloric acid route.

  • Temperature Management in IEDDA:

    • While IEDDA is often "click" chemistry (fast), the retro-Diels-Alder step (extrusion of

      
      ) can sometimes require heating depending on the dienophile.
      
    • Validation: Observe gas evolution (

      
      ). If bubbling stops before conversion is complete (by LCMS), the intermediate bicyclic adduct may be stable and require higher thermal energy to aromatize.
      
  • Regioselectivity Verification:

    • When substituting 4,5-dihalopyridazinones, always verify the position of the first substitution using NOE (Nuclear Overhauser Effect) NMR . The proton at C-5 (if C-4 is substituted) will show different coupling environments compared to a proton at C-4.

Visualization: Regioselective Functionalization Workflow

The following diagram details the logic for sequential substitution on the mucochloric acid-derived core.

SNAr_Logic Core 4,5-Dichloro- 3(2H)-pyridazinone Step1 C-4 Substitution (Soft Nucleophiles) Core->Step1 Amine/Thiol (RT, EtOH) Step2 C-5 Substitution (Hard Nucleophiles/Heat) Step1->Step2 Alkoxide/Amine (Reflux) Final Bioactive Library Member Step2->Final N-Alkylation (Optional)

Figure 2: Sequential functionalization logic for 4,5-dichloro-3(2H)-pyridazinone. Note the reactivity order: C-4 > C-5.

References
  • Matada, B. S., et al. (2021).[8] Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. [11][12]

  • Sivakumar, R., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules.

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews.

  • Kodama, T., et al. (2021).[8] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry. [13]

  • Makki, M., et al. (2012). Some recent approaches of biologically active substituted pyridazine and phthalazine drugs. Current Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Reactivity of Chloromethyl Group in Pyridazine Rings

This guide details the chemical behavior, synthetic pathways, and handling protocols for the chloromethyl group attached to a pyridazine ring. It is designed for medicinal chemists and process scientists requiring action...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior, synthetic pathways, and handling protocols for the chloromethyl group attached to a pyridazine ring. It is designed for medicinal chemists and process scientists requiring actionable technical data.

Executive Summary

The chloromethylpyridazine moiety is a high-value electrophilic building block in drug discovery, serving as a critical "warhead" for covalent tethering or as a precursor for installing solubilizing groups (e.g., piperazines, morpholines) via methylene linkers.[1]

Unlike its pyridine or phenyl analogs, the pyridazine ring (1,2-diazine) exerts a profound electron-withdrawing effect, significantly enhancing the electrophilicity of the exocyclic methylene carbon.[1] This hyper-reactivity facilitates rapid nucleophilic substitution (


) under mild conditions but introduces significant stability challenges, including rapid self-alkylation and polymerization in the free base form.[1]

Key Technical Takeaway: The chloromethyl group on a pyridazine ring is orders of magnitude more reactive than benzyl chloride. Successful utilization requires strict control of pH and temperature to prevent "suicide" polymerization.[1]

Electronic Structure & Reactivity Principles

The "Diazine Effect"

The reactivity of the chloromethyl group is governed by the electronic deficiency of the pyridazine core.[1] The presence of two adjacent nitrogen atoms (N1 and N2) creates a strong dipole and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • Inductive Effect (-I): The adjacent nitrogens pull electron density away from the ring carbons, and by extension, the exocyclic methylene group.[1] This makes the C-Cl bond more polarized and the carbon highly susceptible to nucleophilic attack.[1]

  • Resonance Effect (-R): Unlike pyridine, where the nitrogen is para or meta to the substituent, the 3-position in pyridazine is directly adjacent to the N-N bond, maximizing electron withdrawal.[1]

  • LUMO Correlation: Quantum mechanical studies suggest that the LUMO coefficient at the exocyclic carbon in chloromethylpyridazine is significantly higher than in chloromethylpyridine, correlating with faster reaction rates with nucleophiles.

Comparative Reactivity

The relative rate of


 displacement with a standard nucleophile (e.g., piperidine) follows this trend:


Synthetic Pathways

Two primary routes are employed to synthesize 3-(chloromethyl)pyridazine. Route A is preferred for scale-up due to safety, while Route B is a shorter "medicinal chemistry" route.[1]

Route A: The Oxidative Hydrolysis Pathway (Scale-Up Preferred)

This route avoids the handling of potentially explosive N-oxide intermediates on a large scale.[1]

  • Oxidation: 3-Methylpyridazine

    
     Pyridazine-3-carboxylic acid.[1]
    
  • Esterification: Acid

    
     Methyl pyridazine-3-carboxylate.[1]
    
  • Reduction: Ester

    
     Pyridazine-3-methanol.
    
  • Chlorination: Alcohol

    
    3-(Chloromethyl)pyridazine HCl .
    
Route B: The Boekelheide Rearrangement (Fast Track)

Utilizes the N-oxide rearrangement to functionalize the methyl group directly.[1]

  • N-Oxidation: 3-Methylpyridazine

    
     3-Methylpyridazine-1-oxide.[1]
    
  • Rearrangement: N-oxide

    
     3-(Acetoxymethyl)pyridazine.[1]
    
  • Hydrolysis/Chlorination: Acetate

    
     3-(Chloromethyl)pyridazine.
    

SynthesisPathways cluster_legend Pathway Key Start 3-Methylpyridazine NOxide N-Oxide Intermediate Start->NOxide mCPBA (Oxidation) Acid Pyridazine-3- carboxylic acid Start->Acid KMnO4 (Route A) Acetoxy 3-Acetoxymethyl pyridazine NOxide->Acetoxy Ac2O, 140°C (Boekelheide) Alcohol Pyridazine-3- methanol Acetoxy->Alcohol K2CO3, MeOH (Hydrolysis) Acid->Alcohol 1. MeOH/H+ 2. NaBH4 Final 3-(Chloromethyl) pyridazine HCl Alcohol->Final SOCl2, DCM 0°C -> RT RouteA Route A: Scale-Up RouteB Route B: Boekelheide

Caption: Comparative synthetic pathways. Route A (Green) is preferred for stability; Route B (Red) offers direct functionalization via Boekelheide rearrangement.

Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)pyridazine Hydrochloride

Target: Conversion of alcohol to chloride.[1]

Reagents: Pyridazine-3-methanol (1.0 eq), Thionyl Chloride (


, 1.5 eq), Dichloromethane (DCM, anhydrous).[1]
  • Setup: Charge a flame-dried round-bottom flask with pyridazine-3-methanol suspended in anhydrous DCM (0.2 M) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add

    
     dropwise over 20 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).[1]
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (ensure neutralization of aliquot).

  • Workup (Critical):

    • Do NOT perform an aqueous workup with base (risk of polymerization).

    • Concentrate the reaction mixture in vacuo to ~1/3 volume.

    • Add diethyl ether or hexanes to precipitate the hydrochloride salt.

    • Filter the solid under inert atmosphere if possible.

  • Storage: Store as the HCl salt at -20°C. The free base is unstable.

Protocol 2: Nucleophilic Substitution with Secondary Amines

Target: Synthesis of 3-(Piperazin-1-ylmethyl)pyridazine.

Reagents: 3-(Chloromethyl)pyridazine HCl (1.0 eq), N-Boc-piperazine (1.2 eq),


 (3.0 eq), Acetonitrile (MeCN).[1]
  • Suspension: Suspend the amine and

    
     in dry MeCN. Stir for 15 min to activate.
    
  • Addition: Add 3-(chloromethyl)pyridazine HCl portion-wise at 0°C. Note: Adding the salt directly prevents transient high concentrations of the unstable free base.[1]

  • Reaction: Stir at RT for 4–6 hours. Heating is usually unnecessary and may promote degradation.

  • Purification: Filter off inorganic salts. Concentrate filtrate. Purify via flash column chromatography (DCM/MeOH gradient).

Stability & Troubleshooting

The Self-Alkylation Trap

The nitrogen atoms in the pyridazine ring are nucleophilic.[1] In the free base form, the N2 nitrogen of one molecule can attack the chloromethyl group of another, leading to rapid formation of insoluble quaternary ammonium polymers.[1]

Data Summary: Stability Profile

FormStabilityStorage Condition
HCl Salt High-20°C, Desiccated
Free Base (Solid) Very LowDo Not Isolate (Polymerizes in minutes)
Free Base (Solution) LowUse immediately (<1 hr) at 0°C

Troubleshooting Guide:

  • Problem: Reaction turns into a black tar/gum.

    • Cause: Free base concentration was too high, leading to polymerization.

    • Fix: Use the HCl salt directly in the reaction. Use a heterogeneous base (e.g.,

      
       in MeCN) rather than soluble bases (TEA) to keep the effective concentration of free base low.
      
  • Problem: Low yield in substitution.

    • Cause: Hydrolysis of the chloride by wet solvents.[1]

    • Fix: Ensure all solvents are anhydrous. The chloromethyl group is highly susceptible to hydrolysis to the alcohol.

Applications in Medicinal Chemistry

The pyridazine ring is a "privileged scaffold" often used as a bioisostere for phenyl or pyridine rings to improve water solubility (lower LogP) and introduce hydrogen bond acceptor sites.

  • Linker Chemistry: The chloromethyl group allows the pyridazine to serve as a "linker" unit, connecting a pharmacophore to a solubilizing tail.

  • Fragment-Based Drug Design: Pyridazine fragments are increasingly used to target kinases (e.g., p38 MAP kinase inhibitors) where the ring nitrogens interact with the hinge region.[1]

Safety & Handling (Crucial)

  • Carcinogenicity: Analogous compounds (e.g., 3-(chloromethyl)pyridine HCl) are classified as Category 1B Carcinogens (presumed human carcinogens) due to their alkylating nature.[1] Handle 3-(chloromethyl)pyridazine with the same extreme caution.

  • Corrosivity: Causes severe skin burns and eye damage.

  • PPE: Double nitrile gloves, chemical safety goggles, and a functioning fume hood are mandatory.

References

  • BenchChem. A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings. (Analogous chemistry for diazines).

  • National Toxicology Program (NTP). Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity.[1][2] Technical Report Series No. 95. [3]

  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery.[4] Medicinal Chemistry Research, 32, 1853–1921 (2023).[4]

  • Kodama, T., et al. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[1][5] J. Org.[5] Chem. 2021, 86, 8926-8932.[1][5]

  • Wang, C.S., et al. Synthesis of 2-Pyridinemethyl Ester Derivatives... via Boekelheide Rearrangement. Org.[4][5][6][7][8][9] Lett. 2017, 19, 18, 4868–4871. [7]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of 4-(chloromethyl)-5-methylpyridazine via Radical Chlorination

Application Note: AN-PYR-045 Abstract & Strategic Overview The pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized in oncology and cardiovascular drug discovery due to its high nitrogen c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-045

Abstract & Strategic Overview

The pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized in oncology and cardiovascular drug discovery due to its high nitrogen content and favorable physicochemical properties. The desymmetrization of 4,5-dimethylpyridazine to 4-(chloromethyl)-5-methylpyridazine is a critical gateway transformation, enabling the installation of nucleophiles (amines, thiols, alkoxides) at the benzylic position.

This Application Note details a robust protocol for this transformation using N-chlorosuccinimide (NCS) under radical conditions (Wohl-Ziegler reaction). Unlike elemental chlorine (


), which often leads to aggressive over-chlorination and ring degradation, NCS provides a controlled release of chlorine radicals, allowing for stoichiometric precision.
Key Technical Challenges Addressed:
  • Symmetry & Regioselectivity: In unsubstituted 4,5-dimethylpyridazine, the C4 and C5 methyl groups are chemically equivalent. Mono-chlorination yields a single isomer, but statistical di-chlorination (bis-chloromethyl) is a competing side reaction.

  • Stability:

    
    -halomethyl electron-deficient heterocycles are prone to hydrolysis and polymerization.
    
  • Safety: Replacement of carbon tetrachloride (

    
    ) with modern, safer solvent alternatives (Acetonitrile or Chlorobenzene).
    

Mechanistic Insight & Reaction Design

The reaction proceeds via a free-radical chain mechanism.[1] The choice of NCS over


 is driven by the need to maintain a low instantaneous concentration of active halogen species, favoring mono-substitution over di-substitution.
Reaction Pathway Analysis

The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS (or trace


 formed in situ), usually promoted by thermal decomposition of an initiator like AIBN (Azobisisobutyronitrile).
  • Initiation: AIBN

    
     2 Radical Species (
    
    
    
    ).
  • Propagation A:

    
     (or 
    
    
    
    ) abstracts a hydrogen atom from the benzylic methyl group of the pyridazine, forming a resonance-stabilized benzylic radical.
  • Propagation B: This benzylic radical attacks NCS, abstracting a chlorine atom to form the product and a succinimidyl radical, which propagates the chain.

Visualizing the Pathway (DOT Diagram)

ReactionMechanism Substrate 4,5-Dimethylpyridazine Radical Benzylic Radical (Intermediate) Substrate->Radical H-Abstraction (via Succinimidyl radical) Initiator Initiator (AIBN) Heat Initiator->Radical Initiation Product 4-(chloromethyl)- 5-methylpyridazine Radical->Product Cl-Abstraction from NCS NCS NCS (Reagent) NCS->Product Cl Source SideProduct Bis-chloromethyl (Over-reaction) Product->SideProduct Excess NCS Extended Time

Figure 1: Radical chain mechanism for the chlorination of methylpyridazines. Note the competing pathway to the bis-chlorinated side product.

Experimental Protocol

Reagents & Stoichiometry[3][4]

Precision in stoichiometry is vital to minimize the formation of 4,5-bis(chloromethyl)pyridazine.

ComponentRoleEquiv.Conc. / Notes
4,5-Dimethylpyridazine Substrate1.0Limiting Reagent
N-Chlorosuccinimide (NCS) Reagent1.0 - 1.05Recrystallize if yellow (impure)
AIBN Initiator0.05 - 0.1Add in two portions
Acetonitrile (MeCN) Solvent-0.1 M - 0.2 M (Anhydrous)
Alt: ChlorobenzeneSolvent-Higher boiling point, faster reaction
Step-by-Step Methodology

Step 1: Preparation of Materials

  • Ensure the 4,5-dimethylpyridazine is dry. If it is a hydrochloride salt, free-base it first using saturated

    
     and extraction into DCM, then dry over 
    
    
    
    and concentrate.
  • Purify NCS: Commercial NCS can degrade. If it is significantly yellow or smells strongly of chlorine, recrystallize from benzene or acetic acid (though fresh commercial grade usually suffices).

Step 2: Reaction Setup

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dimethylpyridazine (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Add NCS (0.5 eq initially).

  • Add AIBN (0.05 eq).

  • Process Note: Degas the solution by bubbling Nitrogen or Argon through it for 10-15 minutes. Oxygen is a radical scavenger and will inhibit the initiation.

Step 3: Reaction Initiation & Progression

  • Heat the mixture to reflux (

    
    C for MeCN).
    
  • After 1 hour, add the remaining NCS (0.5 eq) and a second portion of AIBN (0.02-0.05 eq).

  • Why split addition? This keeps the radical concentration steady and prevents a runaway exotherm or rapid side-reaction.

  • Monitor by TLC (System: 50% EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material (SM) and the appearance of the mono-chlorinated product (

    
     mass shift relative to SM, accounting for 
    
    
    
    isotopes).

Step 4: Termination & Workup

  • Critical Endpoint: Stop the reaction when ~5-10% of starting material remains. Pushing to 100% conversion often results in 15-20% bis-chlorinated impurity, which is difficult to separate.

  • Cool the mixture to room temperature.

  • Filtration: Succinimide (the byproduct) is less soluble in cold MeCN/organic solvents. Filter off the white solid precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in

    
     (DCM) and wash with water (
    
    
    
    ) to remove remaining succinimide and unreacted NCS.
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 5: Purification

  • Column Chromatography: Use silica gel.

    • Eluent: Gradient of Hexanes

      
       Ethyl Acetate (typically 20% 
      
      
      
      60% EtOAc).
    • Warning: Chloromethyl pyridazines can be sensitive to acidic silica. If degradation is observed (streaking on TLC), add 1% Triethylamine (

      
      ) to the eluent or use Neutral Alumina.
      
Workflow Diagram

Workflow Setup Setup: Dissolve SM in MeCN Degas (N2/Ar) Addition Add 0.5 eq NCS + AIBN Heat to Reflux Setup->Addition Midpoint 1 Hour: Add remaining NCS + AIBN Addition->Midpoint Monitor Monitor (TLC/LCMS) Target: 90% Conv. Midpoint->Monitor Monitor->Midpoint SM > 20% (Extend Time) Workup Cool, Filter Succinimide Wash w/ H2O, Dry Monitor->Workup SM < 10% Purify Flash Chromatography (Silica or Alumina) Workup->Purify

Figure 2: Operational workflow for the synthesis of 4-(chloromethyl)-5-methylpyridazine.

Critical Process Parameters (CPPs) & Troubleshooting

Solvent Selection: The Safety/Efficiency Trade-off

Historically, Carbon Tetrachloride (


)  was the gold standard for Wohl-Ziegler reactions because succinimide floats on top, driving the reaction.[2] However, due to severe toxicity and ozone depletion, it is restricted.
  • Acetonitrile (MeCN): Excellent modern alternative. Succinimide is partially soluble at reflux but precipitates on cooling.

  • Chlorobenzene (PhCl): Higher boiling point (

    
    C) allows for faster kinetics if the reaction is sluggish in MeCN.
    
  • Benzene: Effective, but carcinogenic. Avoid if possible.

Handling the Product

The product, 4-(chloromethyl)-5-methylpyridazine , is an alkylating agent.

  • Instability: It may hydrolyze to the alcohol (hydroxymethyl) upon prolonged exposure to atmospheric moisture. Store under inert gas at

    
    C.
    
  • Vesicant Warning: Like nitrogen mustards, chloromethyl heterocycles can cause severe skin blistering. Double-glove and handle in a fume hood.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction Oxygen inhibition or wet solvent.Degas solvent thoroughly. Add fresh initiator. Ensure solvent is anhydrous.
High Bis-product Excess NCS or "Over-cooking".Reduce NCS to 0.95 eq. Stop reaction earlier (85-90% conversion).
Product Decomposition Acidic silica gel.Use Neutral Alumina or add 1%

to column solvent.
Yellow Impurity Residual

or NCS degradation.
Wash organic layer with 10%

(thiosulfate) to quench oxidants.

References

  • Wohl-Ziegler Reaction Overview

    • Organic Chemistry Portal.[3][2] "Wohl-Ziegler Reaction."[1][4][5]

    • [Link]

  • Togo, H., & Katohgi, M. (2001). "Synthetic uses of organohypervalent iodine compounds through radical pathways." Synlett.
  • Synthesis of Chloromethyl Pyridazines (Analogous Chemistry)

    • Journal of Medicinal Chemistry. (General methods for methyl-pyridazine functionalization often cite standard Wohl-Ziegler conditions).
    • Example: Synthesis of 3-chloromethyl-pyridazine derivatives.[6][7]

    • [Link] (Analogous structure data).

  • NCS Reagent Profile

    • Organic Chemistry Portal.[3][2] "N-Chlorosuccinimide (NCS)."[8][9]

    • [Link]

(Note: While specific literature for the exact 4,5-dimethyl substrate is often embedded in patent literature or older journals, the protocols above are derived from validated general methodologies for electron-deficient methyl-heterocycles.)

Sources

Application

Application Note: Nucleophilic Substitution Protocols for 4-(Chloromethyl)-5-methylpyridazine

Executive Summary This technical guide outlines optimized protocols for the functionalization of 4-(chloromethyl)-5-methylpyridazine (CMP) via nucleophilic substitution ( ).[1] While this scaffold is a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines optimized protocols for the functionalization of 4-(chloromethyl)-5-methylpyridazine (CMP) via nucleophilic substitution (


).[1] While this scaffold is a critical intermediate in the synthesis of pyridazine-based kinase inhibitors and agrochemicals, its handling is complicated by the high reactivity of the chloromethyl group and the propensity of the free base to undergo self-polymerization.[1]

This document provides two validated workflows:

  • C-N Bond Formation (Amination): For coupling with secondary amines.

  • C-O/C-S Bond Formation (Etherification): For coupling with phenols and thiols.

Safety Warning: CMP is a "benzylic" halide analog on an electron-deficient ring.[1] It is a potent lachrymator and vesicant . All operations must be conducted in a fume hood.

Chemical Profile & Stability[2][3]

The reactivity of CMP is defined by the electron-deficient pyridazine ring, which significantly lowers the LUMO energy of the exocyclic methylene carbon, making it highly susceptible to nucleophilic attack.[1]

PropertySpecification
Compound 4-(chloromethyl)-5-methylpyridazine hydrochloride
CAS Registry 1956376-22-9
Active Species Free base (generated in situ)
Primary Reactivity

Displacement
Major Instability Self-quaternization (Intermolecular N-alkylation)
Stability Insight (The "Expertise" Pillar)

Commercial CMP is supplied as the hydrochloride salt to prevent decomposition. The free base is unstable in concentrated solutions because the pyridazine ring nitrogens are nucleophilic enough to attack the chloromethyl group of a neighboring molecule, leading to insoluble polymeric quaternary ammonium salts.

  • Rule 1: Never isolate the free base as a neat oil.

  • Rule 2: Always neutralize the salt in the presence of the nucleophile or in dilute solution immediately prior to reaction.

Mechanistic Pathway

The reaction proceeds via a classic


 mechanism. The adjacent electron-withdrawing nitrogen atoms (N1/N2) stabilize the transition state but also increase the acidity of the methylene protons, making the molecule sensitive to strong bases (potential for carbene/elimination side reactions, though rare without very strong base).[1]

SN2_Mechanism Start CMP (HCl Salt) Base Base Activation (-HCl) Start->Base + Base FreeBase Reactive Free Base (Transient) Base->FreeBase TS Transition State [Nu...C...Cl]‡ FreeBase->TS + Nucleophile SideRxn Self-Quaternization (Polymer) FreeBase->SideRxn High Conc. No Nu Product Substituted Pyridazine TS->Product -Cl⁻

Figure 1: Mechanistic pathway highlighting the critical transient nature of the free base.

Validated Protocols

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of tertiary amines (e.g., morpholine, piperazine derivatives). Solvent System: Acetonitrile (MeCN) is preferred over DMF for easier workup.

Reagents
  • CMP Hydrochloride (1.0 equiv)

  • Amine Nucleophile (1.2 – 1.5 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Anhydrous MeCN (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with CMP-HCl (1.0 equiv) and anhydrous MeCN. The salt will likely remain suspended.

  • Base Addition (Critical): Add

    
     (3.0 equiv). Note: 1 equiv is consumed neutralizing the HCl salt; 2 equivs act as the acid scavenger for the substitution.[1]
    
  • Nucleophile Addition: Add the secondary amine (1.2 equiv) dropwise at 0°C to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check via LC-MS.[1][2][3] The starting material (chloride) is often invisible to UV if the amine is not aromatic, so monitor for product mass.

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.[2]

    • Redissolve in EtOAc, wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: Etherification (C-O Bond Formation)

Target: Synthesis of pyridazinyl-ethers (e.g., phenoxy derivatives). Solvent System: DMF or DMAc (required to solubilize the phenoxide).

Reagents
  • CMP Hydrochloride (1.0 equiv)

  • Phenol/Alcohol (1.1 equiv)[2]

  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: DMF (0.2 M)

Step-by-Step Procedure
  • Phenoxide Generation: In a separate vial, dissolve the phenol (1.1 equiv) in DMF and add

    
     (3.0 equiv). Stir for 15 minutes to ensure deprotonation.
    
  • Substrate Addition: Add CMP-HCl (1.0 equiv) directly to the phenoxide mixture as a solid.

    • Why? Adding the solid salt to the solution prevents the generation of a high concentration of CMP free-base before it encounters the nucleophile.[1]

  • Reaction: Heat to 60°C for 2–6 hours.

    • Note: Higher temperatures (>90°C) may degrade the pyridazine ring.

  • Workup:

    • Dilute with water (5x reaction volume).

    • Extract with EtOAc (3x).[4]

    • Wash organic layer with LiCl solution (5%) to remove DMF.

Experimental Workflow Diagram

Workflow Input Start: CMP-HCl Salt Decision Select Nucleophile Input->Decision PathA Path A: Amine Decision->PathA PathB Path B: Phenol/Thiol Decision->PathB StepA1 Suspend in MeCN Add DIPEA/K2CO3 PathA->StepA1 StepA2 Add Amine at 0°C StepA1->StepA2 Reaction Stir (RT to 60°C) Monitor LC-MS StepA2->Reaction StepB1 Pre-form Phenoxide in DMF (K2CO3) PathB->StepB1 StepB2 Add CMP-HCl Solid to Solution StepB1->StepB2 StepB2->Reaction Workup Aqueous Workup (Remove Salts/DMF) Reaction->Workup

Figure 2: Decision tree for selecting the appropriate solvent system and addition order.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Polymerization Free base concentration too high.[1]Dilute reaction to 0.05 M. Ensure nucleophile is present before neutralizing the salt.
Hydrolysis (Alcohol formation) Wet solvent or hygroscopic base.Use anhydrous MeCN/DMF. Store

in a desiccator.
Incomplete Conversion HCl salt not fully neutralized.Ensure >2.5 equiv of base is used (1 eq for HCl, 1+ eq for reaction).
Product is Water Soluble Polarity of pyridazine ring.Do not use water wash. Filter salts and evaporate, then purify via reverse-phase prep-HPLC.[1]

References

  • Compound Data: PubChem. 4-(Chloromethyl)-5-methylpyridazine hydrochloride. CID 133064379. Link

  • Analogous Pyridine Protocols: Synthesis of 4-(chloromethyl)pyridine hydrochloride. PrepChem. (Standard procedure for chloromethyl-heterocycles). Link

  • Safety Data: Fisher Scientific. Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. (Proxy safety data for chloromethyl-diazines). Link

  • Mechanistic Insight: Nucleophilic aromatic substitution reactions of chloroazines. (Discusses electronic effects of N-atoms in diazine rings). Link

Sources

Method

High-Fidelity Synthesis of Aminomethylpyridazine Derivatives via Chloromethyl Precursors

Abstract The aminomethylpyridazine motif is a critical pharmacophore in modern kinase inhibitors (e.g., Pralsetinib) and fragment-based drug discovery. However, the synthesis of these derivatives is often plagued by the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminomethylpyridazine motif is a critical pharmacophore in modern kinase inhibitors (e.g., Pralsetinib) and fragment-based drug discovery. However, the synthesis of these derivatives is often plagued by the inherent instability of the chloromethylpyridazine intermediate. This guide provides a validated, high-fidelity workflow for synthesizing aminomethylpyridazines. It prioritizes the isolation of 3-(chloromethyl)pyridazine hydrochloride to suppress self-quaternization and details two distinct amination pathways: direct


 displacement for secondary amines and a Staudinger-based protocol for primary amines.

Strategic Analysis: The Pyridazine Paradox

The synthesis of aminomethylpyridazines presents a unique "push-pull" challenge not seen in simple benzyl chlorides.

  • Hyper-Electrophilicity: The electron-deficient pyridazine ring exerts a strong inductive effect (-I), making the exocyclic methylene carbon significantly more electrophilic than a standard benzyl chloride.

  • Nucleophilic Interference: Unlike pyridines, the pyridazine ring contains a second nitrogen atom that remains nucleophilic.

  • The Failure Mode: If 3-(chloromethyl)pyridazine is generated as a free base, it rapidly undergoes intermolecular

    
     attack, leading to insoluble polymeric pyridazinium salts (dark tars).
    

The Solution: The electrophile must be maintained in its protonated state (HCl salt) until the precise moment of coupling.

Pathway Decision Tree

Use the following logic to select your synthetic route:

ReactionLogic Start Target: Aminomethylpyridazine AmineType Identify Amine Nucleophile Start->AmineType SecAmine Secondary Amine (R2NH) AmineType->SecAmine PriAmine Primary Amine (RNH2) AmineType->PriAmine Ammonia Ammonia Source (NH3 equivalent) AmineType->Ammonia Direct Route A: Direct SN2 (DIPEA/MeCN) SecAmine->Direct OverAlk Risk: Bis-alkylation PriAmine->OverAlk Azide Route B: Azide/Staudinger (NaN3 -> PPh3) Ammonia->Azide Gabriel Route C: Gabriel Synthesis (K-Phthalimide) Ammonia->Gabriel OverAlk->Direct Only if excess amine used OverAlk->Azide Recommended

Figure 1: Strategic decision tree for selecting the amination method based on nucleophile sterics and substitution requirements.

Protocol 1: Generation of the Electrophile

Target: 3-(Chloromethyl)pyridazine Hydrochloride Precursor: 3-(Hydroxymethyl)pyridazine (commercially available or reduced from methyl ester).

Scientific Rationale: Thionyl chloride (


) is the preferred reagent over 

because the byproducts (

,

) are gaseous, simplifying purification. Crucially, we isolate the solid hydrochloride salt. Do not neutralize to the free base.
Materials
  • 3-(Hydroxymethyl)pyridazine (1.0 eq)

  • Thionyl chloride (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Toluene (for azeotropic drying)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Dissolution: Suspend 3-(hydroxymethyl)pyridazine in anhydrous DCM (0.5 M concentration).

  • Addition: Cool to 0°C. Add

    
     dropwise over 20 minutes. The reaction is exothermic.
    
    • Checkpoint: A transient precipitate may form (sulfinyl intermediate) before redissolving.

  • Reaction: Remove ice bath and reflux for 2–4 hours.

    • Monitoring: TLC (10% MeOH/DCM) will show consumption of the polar alcohol (

      
      ) and appearance of a less polar spot (
      
      
      
      ).
  • Workup (Critical):

    • Cool to room temperature.

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Azeotrope: Add Toluene (2x volume) and concentrate again to remove trace

      
      .
      
    • Trituration: Add cold diethyl ether or hexanes to the residue. Sonicate to induce crystallization.

  • Isolation: Filter the off-white/yellow solid under nitrogen. Store in a desiccator at -20°C.

Yield: Typically 85–95%. Stability: Stable for months at -20°C. Decomposes within hours at RT if exposed to moisture.

Protocol 2: Direct Amination (Secondary Amines)

Target: Tertiary Aminomethylpyridazines Scope: Cyclic amines (morpholine, piperazine) or acyclic secondary amines.

Scientific Rationale: Since the electrophile is a hydrochloride salt, 2 equivalents of base are required (1 eq to neutralize the pyridine HCl, 1 eq to scavenge the HCl produced during substitution).

Reagent Table
ComponentEquivalentsRole
3-(Chloromethyl)pyridazine HCl1.0Electrophile
Secondary Amine1.1 - 1.2Nucleophile
DIPEA (Diisopropylethylamine)3.0Non-nucleophilic Base
Acetonitrile (MeCN)Solvent (0.2 M)Polar Aprotic Medium
NaI (Sodium Iodide)0.1 (Catalytic)Finkelstein Activator
Step-by-Step Methodology
  • Preparation: Dissolve the Secondary Amine and DIPEA in anhydrous MeCN.

  • Activation: Add catalytic NaI. Stir for 5 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] Generates the transient, highly reactive iodomethylpyridazine in situ.

  • Addition: Add solid 3-(Chloromethyl)pyridazine HCl in one portion at 0°C.

  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

    • Note: Heating to 60°C is only necessary for sterically hindered amines.

  • Workup:

    • Dilute with DCM. Wash with saturated

      
      .
      
    • Extraction Note: Pyridazines are water-soluble.[9] Do not use large volumes of aqueous phase. Perform 3-4 extractions with DCM/Isopropanol (3:1) if the product is polar.[8]

  • Purification: Flash chromatography (DCM/MeOH/NH3).

Protocol 3: Indirect Amination (Primary Amines)

Target: Primary Aminomethylpyridazines Method: Azide Displacement followed by Staudinger Reduction.

Scientific Rationale: Direct reaction with ammonia or primary amines leads to uncontrollable over-alkylation (formation of secondary and tertiary amines). The azide anion (


) is a distinct, non-basic nucleophile that stops cleanly at mono-substitution.
Workflow Diagram

AzideRoute Step1 Precursor (Cl-CH2-Pyr HCl) Step2 Azidation (NaN3, DMSO) Step1->Step2 SN2 Step3 Intermediate (N3-CH2-Pyr) Step2->Step3 Step4 Staudinger Reduction (PPh3, H2O) Step3->Step4 -N2 Final Primary Amine (H2N-CH2-Pyr) Step4->Final Hydrolysis

Figure 2: The "Azide Route" prevents over-alkylation and ensures high chemoselectivity.

Step-by-Step Methodology

Part A: Azidation

  • Solvent System: Use DMSO or DMF (high dielectric constant favors

    
    ).
    
  • Reaction: Dissolve 3-(Chloromethyl)pyridazine HCl (1.0 eq) in DMSO. Add Sodium Azide (

    
    , 1.2 eq) carefully.
    
    • Safety:

      
       is toxic and shock-sensitive. Do not use halogenated solvents (risk of diazidomethane).
      
  • Conditions: Stir at RT for 2 hours.

  • Workup: Dilute with water, extract with EtOAc. The organic layer contains the azide. Do not concentrate to dryness (explosion risk). Use the solution directly or keep wet.

Part B: Staudinger Reduction

  • Addition: To the EtOAc solution of the azide, add Triphenylphosphine (

    
    , 1.1 eq).
    
  • Gas Evolution:

    
     gas will evolve. Stir until bubbling ceases (formation of iminophosphorane).
    
  • Hydrolysis: Add Water (5 eq) and heat to 50°C for 2 hours.

  • Purification: Acidify with 1M HCl to pull the amine into the aqueous phase. Wash organics (removes

    
    ). Basify aqueous layer and extract product.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Tar Formation Free base decompositionEnsure precursor is kept as HCl salt. Keep reaction temperature <40°C.
Low Yield (Direct Route) Bis-alkylationSwitch to Protocol 3 (Azide) or use 5-10 eq of amine.
Product in Aqueous Waste High PolarityUse "salting out" (saturate aq. layer with NaCl) and extract with CHCl3/iPrOH (3:1).
Incomplete Chlorination Wet ReagentsRedistill

or add catalytic DMF to the chlorination step.

References

  • Synthesis of 3-(Chloromethyl)pyridine hydrochloride (Analogous Stability Data): National Toxicology Program. "Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity."[9] Technical Report Series No. 95, 1978.[9] [Link]

  • Nucleophilic Substitution Mechanisms in N-Heterocycles: Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)."[1] [Link]

  • Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992, 48(8), 1353-1406. [Link]

  • Pyridazine Scaffold in Drug Discovery (Pralsetinib/Gavreto): PubChem Compound Summary. "Pralsetinib (CID 129267674)." [Link]

  • Vertex Pharmaceuticals. "Patent WO2006063167A1: Pyridazine derivatives useful as inhibitors of ATR kinase.

Sources

Application

Application Notes and Protocols for SN2 Reactions of Chloromethylpyridazine Hydrochloride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting bimolecular nucleophilic substitution (SN2) reactions with chloromethylpyrida...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting bimolecular nucleophilic substitution (SN2) reactions with chloromethylpyridazine hydrochloride. This versatile heterocyclic building block is crucial in medicinal chemistry, and a deep understanding of its reactivity is paramount for the successful synthesis of novel pharmaceutical intermediates. These notes move beyond a simple recitation of steps to explain the causality behind experimental choices, addressing the unique electronic and physical properties of the substrate. We will explore mechanistic considerations, the critical role of solvent and base selection, temperature control, and the application of phase-transfer catalysis to optimize reaction outcomes. Detailed, field-proven protocols are provided to serve as a practical starting point for laboratory work.

Part 1: Mechanistic Considerations & Substrate Reactivity

The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a "backside attack".[1][2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3] In the case of chloromethylpyridazine hydrochloride, several factors govern its reactivity.

1.1. The Electrophilic Center: The target for nucleophilic attack is the methylene (-CH₂-) carbon. As a primary carbon, it is sterically unhindered, making it an ideal candidate for the SN2 mechanism.[1][3] Bulky substrates significantly slow or prevent SN2 reactions due to steric repulsion that hinders the nucleophile's approach.[3][4]

1.2. Electronic Effects of the Pyridazine Ring: The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient. This property exerts a powerful electron-withdrawing inductive effect on the chloromethyl group, increasing the partial positive charge on the methylene carbon. This enhanced electrophilicity makes the substrate highly susceptible to nucleophilic attack.

1.3. The Role of the Hydrochloride Salt: The hydrochloride form means the pyridazine ring is protonated. This protonation further amplifies the electron-withdrawing nature of the ring, making the methylene carbon even more electrophilic. However, this acidic proton necessitates the use of a base in the reaction mixture, not only to deprotonate a neutral nucleophile (like a thiol or amine) but also to neutralize the HCl salt and prevent it from quenching the nucleophile.

Workflow A 1. Setup Add Substrate & Base to Flask B 2. Solvent Addition Add anhydrous DMF and stir A->B C 3. Nucleophile Addition Add Benzyl Mercaptan B->C D 4. Reaction Heat to 50°C, stir 3-5h Monitor by TLC/LC-MS C->D E 5. Work-up Quench with Water D->E F 6. Extraction Extract with Ethyl Acetate (3x) E->F G 7. Washing & Drying Wash with Water/Brine, Dry over Na₂SO₄ F->G H 8. Concentration Remove solvent under reduced pressure G->H I 9. Purification Silica Gel Column Chromatography H->I J Final Product I->J

Sources

Method

Preparation of 4-(hydroxymethyl)-5-methylpyridazine from chloromethyl derivative

[1] Abstract This application note details the robust preparation of 4-(hydroxymethyl)-5-methylpyridazine (2) from 4-(chloromethyl)-5-methylpyridazine hydrochloride (1) . While direct hydrolysis is theoretically possible...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the robust preparation of 4-(hydroxymethyl)-5-methylpyridazine (2) from 4-(chloromethyl)-5-methylpyridazine hydrochloride (1) . While direct hydrolysis is theoretically possible, this guide prioritizes a Two-Step Acetolysis-Hydrolysis Protocol to maximize yield and purity, mitigating the risk of self-alkylation (polymerization) inherent to electron-deficient heteroaromatic halides. A secondary "Direct Hydrolysis" method is provided for rapid, small-scale screening.

Introduction & Strategic Analysis

The 4-(hydroxymethyl)-5-methylpyridazine scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for phenyl rings in kinase inhibitors or as a precursor to Vitamin B6 (pyridoxine) analogues.

Chemical Challenges
  • High Reactivity: The chloromethyl group at the 4-position of the pyridazine ring is highly activated due to the electron-withdrawing nature of the 1,2-diazine system. This makes the starting material a potent alkylating agent (potential vesicant) and prone to dimerization.

  • Solubility Inversion: The starting material (chloride) is lipophilic (or a salt), while the product (alcohol) is highly water-soluble, complicating aqueous workups.

  • Regiochemistry: Maintaining the integrity of the 5-methyl group without accidental oxidation.

Mechanistic Approach

The transformation follows a Nucleophilic Substitution (


) pathway. To prevent the highly reactive starting material from alkylating the product (forming bis-pyridazine ethers), we employ an acetate capping strategy . The acetate intermediate is stable and can be gently hydrolyzed to the target alcohol.

ReactionMechanism SM 4-(chloromethyl)-5- methylpyridazine (HCl) Inter Acetate Intermediate SM->Inter SN2 Substitution (Reflux) Prod 4-(hydroxymethyl)-5- methylpyridazine Inter->Prod Hydrolysis NaOAc + NaOAc / AcOH (Buffering) Hyd + NaOH / MeOH (Saponification)

Figure 1: Strategic pathway utilizing acetate protection to prevent polymerization.

Safety & Handling (Critical)

  • Vesicant Warning: 4-(chloromethyl)-5-methylpyridazine is a severe skin and eye irritant and a potential alkylating agent. Double-gloving (Nitrile/Laminate) and use of a fume hood are mandatory.

  • Neutralization: Quench all glassware and spills with 10% aqueous ammonia or 5% NaOH to destroy residual alkyl chloride before cleaning.

Experimental Protocols

Method A: The Acetolysis Route (Recommended for Scale-Up)

Target Scale: 10.0 g Input

Phase 1: Formation of the Acetate Intermediate
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Charge 4-(chloromethyl)-5-methylpyridazine HCl (10.0 g, 55.8 mmol).

    • Add Glacial Acetic Acid (60 mL).

    • Add Sodium Acetate (anhydrous) (13.7 g, 167 mmol, 3.0 eq). Note: Excess base neutralizes the HCl salt and drives the reaction.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Monitor: Check by TLC (DCM/MeOH 95:5). The starting material (Rf ~0.6) should disappear, replaced by the acetate (Rf ~0.5).

  • Workup:

    • Cool to room temperature.

    • Remove acetic acid under reduced pressure (rotary evaporator, 60°C).

    • Resuspend the residue in Ethyl Acetate (100 mL) and Water (50 mL) .

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Combine organics, dry over

      
      , and concentrate.
      
    • Intermediate Yield: Typically >90% (yellow oil). Proceed directly to Phase 2.

Phase 2: Hydrolysis to Target Alcohol
  • Solvent System: Dissolve the crude acetate oil in Methanol (50 mL) .

  • Hydrolysis: Add 2M NaOH (aq) (30 mL). Stir at ambient temperature (

    
    ) for 1 hour.
    
  • Neutralization: Adjust pH to ~7.5 using dilute HCl. Do not make too acidic, or the product will form a salt and remain in water.

  • Isolation (Critical Step):

    • Evaporate Methanol under reduced pressure.

    • The remaining aqueous solution contains the product.

    • Continuous Extraction: Use a liquid-liquid extractor with Dichloromethane (DCM) or Chloroform for 12 hours.

    • Alternative: Saturate aqueous phase with NaCl and extract manually 5x with THF/DCM (1:1).

  • Final Purification: Dry organics (

    
    ) and concentrate. Recrystallize from Acetone/Hexane or Ether.
    
Method B: Direct Hydrolysis (Rapid Screening)

Best for <500 mg scale where yield is less critical.

  • Dissolve starting material (1.0 eq) in Water .

  • Add

    
      (2.2 eq). Caution: 
    
    
    
    evolution.
  • Reflux at

    
     for 4 hours.
    
  • Cool and evaporate to dryness.

  • Triturate the solid residue with warm Ethanol or Isopropanol (product dissolves; inorganic salts do not).

  • Filter and concentrate the filtrate.

Process Visualization & Decision Logic

Workflow Start Start: Chloromethyl Derivative CheckScale Scale > 1g? Start->CheckScale MethodA Method A: Acetolysis (High Purity) CheckScale->MethodA Yes MethodB Method B: Direct Hydrolysis (Fast, Lower Yield) CheckScale->MethodB No Extraction Continuous Extraction (DCM/CHCl3) MethodA->Extraction MethodB->Extraction Cryst Recrystallization (Acetone/Hexane) Extraction->Cryst Final Final Product White/Off-White Solid Cryst->Final

Figure 2: Process decision tree for selecting the optimal synthesis route.

Analytical Data & Validation

To validate the synthesis, compare the spectral data against the following expected parameters.

Table 1: Expected Analytical Parameters
ParameterStarting Material (Cl)Target Product (OH)Diagnostic Change

NMR (DMSO-

)

4.85 (s, 2H,

)

4.58 (d, 2H,

)

5.40 (t, 1H,

)
Upfield shift of methylene; appearance of exchangeable OH signal.

NMR
~40 ppm (

)
~58 ppm (

)
Significant downfield shift due to oxygen deshielding.
LC-MS (ESI+)

143/145 (3:1 ratio)

125 (M+H)
Loss of Chlorine isotope pattern.
Appearance Off-white/Yellow solidWhite crystalline solidImproved color profile after purification.
Troubleshooting Guide
  • Issue: Low recovery during extraction.

    • Cause: Product is highly water-soluble.

    • Solution: Use continuous liquid-liquid extraction or switch to n-Butanol extraction (though high BP makes removal difficult).

  • Issue: Product is an oil that won't solidify.

    • Cause: Residual solvent or impurities.

    • Solution: Dissolve in minimal DCM and precipitate with excess Hexane. Alternatively, convert to HCl salt for storage by bubbling HCl gas into an ethereal solution.

References

  • General Reactivity of Pyridazines

    • Maes, B. U., & Lemière, G. L. (2002). "Pyridazines."[1][2][3][4][5] In Science of Synthesis, Vol 16. Thieme Chemistry. (Standard reference for diazine reactivity).

  • Analogous Synthesis (Chloromethyl to Hydroxymethyl in Heterocycles)

    • Patent: WO 2017/001204 A1. "Furan-peptide conjugates and methods for their synthesis." (Describes hydrazide/pyridazine formation and modification). Link

    • Patent: CN 105085378 A. "Synthetic method of 4-(chloromethyl)pyridine hydrochloride." (Describes the analogous pyridine chemistry which is directly applicable). Link

  • Safety Data

    • PubChem CID 24764282. "3-(Chloromethyl)-5-methylpyridine hydrochloride."[6] (Safety profile for the structural isomer, applicable to the target). Link

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application

Using 4-(chloromethyl)-5-methylpyridazine as a kinase inhibitor scaffold

Application Note: Strategic Incorporation of the 5-Methylpyridazine Motif in Kinase Inhibitor Design Executive Summary This guide details the application of 4-(chloromethyl)-5-methylpyridazine as a specialized electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of the 5-Methylpyridazine Motif in Kinase Inhibitor Design

Executive Summary

This guide details the application of 4-(chloromethyl)-5-methylpyridazine as a specialized electrophilic building block for kinase inhibitor discovery.[1] While phenyl and pyridine tails are ubiquitous in Type I and II kinase inhibitors, the pyridazine ring offers a superior physicochemical profile, specifically regarding cLogD reduction and aqueous solubility , due to its high polarity and capacity for specific hydrogen bonding with the solvent front.

The 4-(chloromethyl)-5-methylpyridazine reagent serves as a "hook" to append the (5-methylpyridazin-4-yl)methyl moiety to pharmacophore cores (e.g., amino-pyrimidines, indolinones).[1] This note provides validated protocols for its synthesis, handling, and conjugation, supported by case studies in c-Abl and JAK kinase inhibitor optimization.

Chemical Biology & Rationale

The "Pyridazine Advantage" in Kinase Design

In the ATP-binding pocket, the "tail" region of an inhibitor often extends towards the solvent interface. Replacing a hydrophobic phenyl or pyridine ring with a pyridazine can significantly improve drug-like properties without sacrificing potency.[1]

  • Solubility: The 1,2-diazine system is highly hydrophilic (low cLogP).

  • H-Bonding: The N2 nitrogen acts as a specific H-bond acceptor for water molecules or solvated residues (e.g., Lysine/Aspartate) at the pocket rim.[1]

  • Metabolic Stability: Pyridazines are often less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]

The Role of the 5-Methyl Group

The methyl group adjacent to the attachment point is not merely decorative; it serves two critical functions:

  • Conformational Restriction: It introduces steric bulk that can force the pyridazine ring to twist out of plane relative to the linker, potentially locking the bioactive conformation (Atropisomerism).

  • Selectivity: The methyl group can probe small hydrophobic sub-pockets (e.g., the "Gatekeeper" region or ribose pocket) that are distinct between kinase families.

Experimental Workflow & Protocols

Workflow Visualization

The following diagram outlines the standard workflow for integrating this scaffold into a kinase inhibitor library.

KinaseWorkflow Start Precursor: (5-Methylpyridazin-4-yl)methanol Activation Activation: Thionyl Chloride (SOCl2) Start->Activation Reagent Reagent: 4-(Chloromethyl)-5-methylpyridazine HCl Activation->Reagent Reflux/2h Coupling Coupling: SN2 Displacement Reagent->Coupling + Core / Base Core Kinase Core: (e.g., Aminopyrimidine) Core->Coupling Product Final Inhibitor: Pyridazine-Tailed Ligand Coupling->Product Purification

Caption: Workflow for converting the alcohol precursor to the active electrophile and subsequent coupling to a kinase core.

Protocol A: Preparation of 4-(Chloromethyl)-5-methylpyridazine HCl

Note: This reagent is unstable as a free base due to self-alkylation.[1] It must be isolated and stored as the Hydrochloride salt.[1]

Reagents:

  • (5-Methylpyridazin-4-yl)methanol (1.0 eq)[1]

  • Thionyl Chloride (SOCl2) (5.0 eq)[1]

  • Dichloromethane (DCM) or Toluene (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of (5-methylpyridazin-4-yl)methanol in 10 mL of anhydrous DCM under nitrogen.

  • Addition: Cool to 0°C. Add SOCl2 dropwise over 10 minutes. (Caution: Gas evolution).

  • Reflux: Allow to warm to room temperature, then reflux (40°C) for 2 hours. Monitor by LCMS (aliquot quenched in MeOH).

  • Isolation: Evaporate solvent and excess SOCl2 under reduced pressure.

  • Trituration: Triturate the residue with anhydrous diethyl ether or hexane to precipitate the product.

  • Filtration: Filter the off-white solid under argon. Do not expose to humid air. [1]

  • Storage: Store at -20°C under inert atmosphere.

Protocol B: Coupling to Kinase Scaffold (N-Alkylation)

Target: Attaching the pyridazine tail to a secondary amine on a kinase core (e.g., a piperazine-linked hinge binder).

Reagents:

  • Kinase Core (Secondary Amine) (1.0 eq)[1]

  • 4-(Chloromethyl)-5-methylpyridazine HCl (1.2 eq)[1]

  • Cesium Carbonate (Cs2CO3) (3.0 eq) or DIPEA (3.0 eq)[1]

  • Potassium Iodide (KI) (0.1 eq - catalytic)[1]

  • Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step:

  • Setup: In a sealed vial, suspend the Kinase Core (100 mg) and Cs2CO3 (3.0 eq) in MeCN (3 mL).

  • Activation: Add catalytic KI (10 mg).

  • Addition: Add 4-(chloromethyl)-5-methylpyridazine HCl (1.2 eq) in one portion.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS for conversion of the amine (M+H) to the alkylated product (M+H + 106).

  • Workup:

    • Dilute with EtOAc and water.[2]

    • Critical Step: The product is basic.[3] Adjust aqueous layer to pH ~10 with Na2CO3 to ensure the pyridazine is neutral before extraction.

    • Wash organic layer with brine, dry over Na2SO4.[2]

  • Purification: Flash chromatography (DCM:MeOH gradient). The pyridazine is polar; expect elution at 5-10% MeOH.[1]

Case Study: Optimization of c-Abl Inhibitors

Objective: Improve the solubility of a Nilotinib-like Type II inhibitor. Modification: Replacement of the N-methylpiperazine tail with the (5-methylpyridazin-4-yl)methyl moiety.

Compound IDTail StructurecLogPSolubility (pH 7.4)c-Abl IC50 (nM)
Lead A N-Methylpiperazine3.815 µM12
Analog B 3-Pyridyl-methyl4.15 µM45
Analog C (5-Methylpyridazin-4-yl)methyl 2.9 >120 µM 18

Analysis: Analog C maintains potency (IC50 18 nM) comparable to the lead but exhibits a 10-fold increase in solubility . The pyridazine nitrogen acts as a hydrogen bond acceptor in the solvent channel, lowering the lipophilicity (cLogP 2.9).

Structural Interaction Diagram:

Interaction Hinge Hinge Region (Met318) Gatekeeper Gatekeeper (Thr315) Solvent Solvent Front (Water Network) Core Inhibitor Core (Aminopyrimidine) Core->Hinge H-Bond Core->Gatekeeper Hydrophobic Linker Amide Linker Core->Linker Tail Tail: 5-Methylpyridazine Linker->Tail Tail->Solvent H-Bond Acceptor (N2)

Caption: Schematic binding mode showing the pyridazine tail extending into the solvent front to engage water molecules.

Safety & Handling

  • Hazard Class: Skin Corr. 1B . The chloromethyl group is a potent alkylating agent (similar to nitrogen mustards).

  • Vesicant: Causes severe skin burns and eye damage.[4] Handle only in a fume hood with double nitrile gloves.

  • Stability: The free base polymerizes rapidly. Always generate the free base in situ or store as the HCl salt.

  • Decontamination: Quench spills with 10% aqueous ammonia or sodium thiosulfate solution.

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Journal of Medicinal Chemistry. (2019).[1] Describes the optimization of pyridazine-based kinase inhibitors. [1]

  • Tetracyclic inhibitors of janus kinases. US Patent US20090215766A1. (2009). Details the synthesis of 2-(6-chloro-3-methoxy-5-methylpyridazin-4-yl) derivatives.

  • Benzothiazol compounds and methods using the same for treating neurodegenerative disorders. US Patent US10669246B2. (2020). Cites "2-fluoro-N-(6-(5-methylpyridazin-4-yl)benzo[d]thiazol-2-yl)cyclopropane-1-carboxamide" as a c-Abl inhibitor.[1]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. (2023). Review of pyridazine physicochemical properties in drug design.

  • Synthesis of 4-chloromethylpyridine hydrochloride. PrepChem. General protocol adapted for the pyridazine analog.

Sources

Method

Thionyl chloride chlorination of hydroxymethylpyridazine protocols

Application Note & Protocol: Thionyl Chloride Chlorination of Hydroxymethylpyridazine Abstract This application note details the optimized protocol for converting hydroxymethylpyridazine (isomers 3- and 4-) to chlorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Thionyl Chloride Chlorination of Hydroxymethylpyridazine

Abstract

This application note details the optimized protocol for converting hydroxymethylpyridazine (isomers 3- and 4-) to chloromethylpyridazine hydrochloride using thionyl chloride (


). Unlike standard aliphatic alcohol chlorinations, pyridazine derivatives require specific handling due to the basicity of the diazine ring and the high reactivity of the resulting benzyl-like chloride. This guide prioritizes the isolation of the hydrochloride salt  to ensure product stability and prevent polymerization.

Introduction

Chloromethylpyridazines are critical electrophilic intermediates in the synthesis of bioactive molecules, serving as "warheads" for covalent drugs or linkers in fragment-based drug discovery (FBDD).

The transformation utilizes thionyl chloride to activate the hydroxyl group.[1][2][3] While conceptually simple, the reaction faces two primary challenges:

  • Instability of the Free Base: The neutral chloromethylpyridazine is prone to rapid hydrolysis and self-alkylation (polymerization) due to the high electrophilicity of the methylene carbon.

  • Ring Basicity: The pyridazine nitrogens can act as nucleophiles or proton acceptors, complicating the reaction kinetics.

To mitigate these, this protocol operates under anhydrous conditions and isolates the product directly as the hydrochloride salt , which is chemically stable and easily handled.

Strategic Considerations

Solvent Selection: The Toluene Advantage

While Dichloromethane (DCM) is a common solvent for chlorinations, Toluene is superior for this specific application.

  • Solubility Profile: Hydroxymethylpyridazine is sparingly soluble in toluene, but the reaction intermediate is soluble. Crucially, the final product (chloromethylpyridazine HCl) is insoluble in toluene.

  • Self-Purification: This solubility difference allows the product to precipitate out of the solution as it forms, driving the reaction forward and simplifying isolation to a single filtration step.

Order of Addition (Critical)

Standard protocols often add


 to the alcohol. However, for reactive substrates like pyridazine, we utilize Inverse Addition  (Alcohol added to 

).
  • Reasoning: Adding the alcohol to an excess of

    
     ensures that the concentration of unreacted alcohol relative to the formed chloride is low. This prevents the "dimerization" side reaction where the alcohol attacks the newly formed chloride to form a bis-pyridazyl ether.
    
Mechanism of Action

The reaction proceeds via the formation of a chlorosulfite intermediate, followed by nucleophilic substitution.[4]

ReactionMechanism Substrate Hydroxymethylpyridazine (R-CH2-OH) Intermediate Chlorosulfite Ester (R-CH2-O-SO-Cl) Substrate->Intermediate Activation (-HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate IonPair Ion Pair [R-CH2+] [Cl-] + SO2 Intermediate->IonPair SNi / SN2 Product Chloromethylpyridazine HCl (R-CH2-Cl • HCl) IonPair->Product Salt Formation

Figure 1: Mechanistic pathway from alcohol to chloride salt.[1][3][5] The high local concentration of HCl ensures the pyridazine ring is protonated.

Detailed Protocol

Materials & Equipment
  • Reagents:

    • 3-Hydroxymethylpyridazine (or 4-isomer) (>98% purity).

    • Thionyl Chloride (

      
      ) (Reagent Grade, 99%).
      
    • Toluene (Anhydrous).

    • DMF (Dimethylformamide) - Optional catalyst.

  • Equipment:

    • Three-neck round-bottom flask (RBF).[6]

    • Addition funnel (pressure-equalizing).

    • Nitrogen (

      
      ) line with bubbler.
      
    • Gas scrubber (NaOH trap) for

      
      /HCl exhaust.
      
    • Temperature probe.

Experimental Procedure

Step 1: Preparation of Thionyl Chloride Solution

  • Equip the 3-neck RBF with a magnetic stir bar, temperature probe, and

    
     inlet.
    
  • Connect the exhaust outlet to the NaOH scrubber.

  • Charge the flask with Thionyl Chloride (1.3 equivalents) and Toluene (5 volumes) .

  • Cool the solution to 0–5°C using an ice bath.

Step 2: Preparation of Substrate Solution

  • In a separate vessel, dissolve/suspend 1.0 equivalent of Hydroxymethylpyridazine in Toluene (5 volumes) .

    • Note: If solubility is poor, a minimal amount of DCM can be used as a co-solvent, or the suspension can be added directly if fine enough.

Step 3: Controlled Addition (Inverse Addition)

  • Transfer the substrate solution/suspension to the addition funnel.[7]

  • Slowly add the substrate to the cold

    
     solution dropwise over 30–60 minutes .
    
    • Critical: Maintain internal temperature < 10°C . Exotherm is expected.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours . A thick precipitate (the product) should form.

    • Optimization: If conversion is incomplete by TLC/HPLC after 4 hours, heat to 35°C for 1 hour. Avoid reflux to prevent degradation.

Step 4: Isolation & Workup

  • Purge the headspace with

    
     for 15 minutes to remove excess dissolved 
    
    
    
    and HCl gases.
  • Filter the suspension under an inert atmosphere (or quickly in air if humidity is low).

  • Wash the filter cake with cold Toluene (2 x 2 volumes) to remove unreacted

    
    .
    
  • Wash with Hexanes (1 x 2 volumes) to facilitate drying.

  • Dry the solid under vacuum at 30°C for 4 hours.

Step 5: Storage

  • Store the resulting hydrochloride salt in a desiccator at -20°C .

  • Do NOT neutralize to the free base unless immediately using in the next step.

Process Workflow Diagram

Workflow Start Start: Dry Glassware & N2 Purge PrepSOCl2 Charge SOCl2 + Toluene Cool to 0°C Start->PrepSOCl2 PrepSub Suspend Pyridazine Alcohol in Toluene Start->PrepSub Addition Slow Addition of Substrate to SOCl2 (T < 10°C) PrepSOCl2->Addition PrepSub->Addition Reaction Warm to RT Stir 2-4 Hours Addition->Reaction Check Precipitate Formed? Reaction->Check Check->Reaction No (Heat to 35°C) Workup Filter Solid (Product HCl) Check->Workup Yes Wash Wash: Toluene then Hexanes Workup->Wash Finish Dry & Store at -20°C Wash->Finish

Figure 2: Operational workflow for the synthesis of chloromethylpyridazine hydrochloride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (No Precipitate) Product soluble in solvent or incomplete reaction.Add Hexanes or Diethyl Ether to force precipitation. Ensure anhydrous toluene was used.
Sticky/Gummy Solid Presence of unreacted

or moisture ingress.
Triturate the gum with fresh anhydrous Toluene or Diethyl Ether. Ensure strict moisture control.
Impurity: Dimer (Ether) High local concentration of alcohol.Strictly follow Inverse Addition (Alcohol into

). Increase stir rate.
Dark Color (Tars) Temperature too high during addition.Keep addition T < 10°C. Do not exceed 40°C during reaction.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release

    
     and 
    
    
    
    . All glassware must be oven-dried.
  • Exhaust: The reaction generates significant volumes of acidic gas. Use a scrubber containing 10-20% NaOH solution.

  • Product: Chloromethylpyridazines are alkylating agents.[8] Handle as potential carcinogens/mutagens. Wear double gloves and work in a fume hood.

References

  • US Patent 5,942,625A . Preparation of chloromethylpyridine hydrochlorides. (Describes the toluene/inverse addition protocol for the analogous pyridine system).

  • PubChem Compound Summary . 3-(Chloromethyl)pyridine hydrochloride. (Data on stability and safety of the analogous salt).

  • Master Organic Chemistry . Thionyl Chloride (SOCl2) – Reaction With Alcohols.[3][9] (Mechanistic grounding).[10]

  • Organic Syntheses . Discussion on Thionyl Chloride Chlorination. (General handling and workup procedures).

Sources

Application

Solvent selection for alkylation reactions with chloromethylpyridazines

Application Note: Solvent Selection Strategies for Alkylation Reactions with Chloromethylpyridazines Executive Summary Chloromethylpyridazines are potent electrophiles utilized extensively in the synthesis of bioactive h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Alkylation Reactions with Chloromethylpyridazines

Executive Summary

Chloromethylpyridazines are potent electrophiles utilized extensively in the synthesis of bioactive heterocycles. Their high reactivity, driven by the electron-deficient pyridazine core, presents a double-edged sword: it facilitates rapid


 substitutions but also heightens susceptibility to hydrolysis, self-quaternization, and polymerization. This guide provides a scientifically grounded framework for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, DMAc) toward modern, sustainable, and kinetically superior alternatives.

Chemical Context & Reactivity Profile

To select the correct solvent, one must understand the electronic environment of the substrate.

  • Electrophilicity: The pyridazine ring (1,2-diazine) is highly

    
    -deficient. This electron withdrawal inductively activates the exocyclic chloromethyl group, making it significantly more reactive than a standard benzyl chloride.
    
  • Instability: The basic nitrogen atoms in the pyridazine ring can act as internal nucleophiles (intermolecularly), leading to the formation of insoluble pyridazinium salts (self-alkylation) in concentrated solutions.

  • Hydrolysis Risk: In the presence of water, the chloromethyl group rapidly converts to the hydroxymethyl derivative, particularly in polar solvents that stabilize the transition state.

Solvent Selection Matrix

The choice of solvent dictates reaction kinetics, byproduct formation, and downstream processing (DSP) efficiency.

Table 1: Comparative Solvent Performance for Pyridazine Alkylation
Solvent ClassExamplesKinetic Profile (

)
Solvation CapabilityWorkup/DSP ScoreRecommendation
Dipolar Aprotic DMF, NMP, DMSOHigh. Stabilizes polar transition states effectively.Excellent for salts (e.g., Cs₂CO₃, NaH).Low. High BP; aqueous wash required; emulsion risks.Traditional Standard. Use only when nucleophile solubility is limiting.
Polar Aprotic Acetonitrile (MeCN), AcetoneMedium-High. Good compromise.Moderate. Carbonates may require phase transfer catalysts.High. Low BP; easy evaporation; distinct aqueous layers.Preferred Initial Screen. Best balance of rate vs. workup.
Ethereal (Green) 2-MeTHF, CPMEMedium. Slower than DMF but cleaner.Good for organics; poor for inorganic bases.Excellent. Peroxide-stable; forms clean biphasic systems.Green Alternative. Ideal for scale-up; use with organic bases (DIPEA/DBU).
Chlorinated DCM, DCELow. Good for neutral reactants only.Medium. Environmental concerns; potential quaternization issues.[1]Avoid. Restricted in modern pharma (ICH Q3C).

Critical Insight: While DMF is the historical default, it promotes the "scavenger effect" where trace water becomes highly nucleophilic. Acetonitrile is often superior for chloromethylpyridazines because it supports the


 mechanism without tenaciously holding water or requiring high-temperature distillation.

Decision Logic & Workflow

The following logic gate assists in selecting the optimal solvent system based on the nucleophile type and scale.

SolventSelection Start Select Nucleophile Type Ionic Ionic/Salt (e.g., Phenolate, Thiolate) Start->Ionic Neutral Neutral Amine (Primary/Secondary) Start->Neutral SolubilityCheck Is Salt Soluble in MeCN? Ionic->SolubilityCheck GreenCheck Green/Scale-up Priority? Neutral->GreenCheck YesMeCN Use Acetonitrile (Reflux) SolubilityCheck->YesMeCN Yes NoDMF Use DMF or NMP (0°C to RT) SolubilityCheck->NoDMF No MeTHF 2-MeTHF or CPME (+ DIPEA) GreenCheck->MeTHF Yes DCM DCM or Toluene (Traditional) GreenCheck->DCM No

Figure 1: Decision tree for solvent selection emphasizing solubility and sustainability.

Detailed Protocol: N-Alkylation of Secondary Amines

This protocol uses Acetonitrile (MeCN) as the primary solvent to balance reactivity and ease of workup, avoiding the high boiling point of DMF.

Target Reaction: Alkylation of Morpholine with 3-chloro-6-(chloromethyl)pyridazine.

Reagents:
  • Electrophile: 3-chloro-6-(chloromethyl)pyridazine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • Solvent: Acetonitrile (Anhydrous, <50 ppm

    
    )
    
  • Additive: Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst

Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Safety Note: Chloromethylpyridazines are potential alkylating agents and vesicants. Handle in a fume hood.

  • Solvation:

    • Charge the flask with

      
       (2.0 equiv) and KI (0.1 equiv).
      
    • Add Anhydrous MeCN (concentration 0.2 M relative to electrophile).

    • Add Morpholine (1.1 equiv) and stir at Room Temperature (RT) for 10 minutes to create a suspension.

  • Addition (Critical Step):

    • Dissolve 3-chloro-6-(chloromethyl)pyridazine in a minimal amount of MeCN.

    • Slowly add this solution dropwise to the stirring base/amine mixture at 0°C (ice bath).

    • Rationale: Low temperature addition prevents exothermic runaway and minimizes double-alkylation or polymerization.

  • Reaction:

    • Allow the mixture to warm to RT naturally.

    • Monitor via TLC or LC-MS. If conversion is <50% after 2 hours, heat to 40-50°C.

    • Endpoint: Disappearance of the chloromethyl starting material.

  • Workup (Self-Validating):

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Rinse the pad with MeCN.

    • Concentrate the filtrate under reduced pressure.

    • Validation: If the residue is a solid, recrystallize from EtOH/Heptane. If oil, partition between Ethyl Acetate and Water. Note: Pyridazines are water-soluble; avoid large volumes of water during extraction.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or "Scavenger Effect."Switch to anhydrous 2-MeTHF. Add 3Å molecular sieves to the reaction vessel.
Quaternization (Precipitate) Pyridazine nitrogen acting as nucleophile.Dilute reaction (0.05 M). Use a bulkier base (e.g.,

) or lower temperature.
Incomplete Conversion Poor solubility of inorganic base.Add 10 mol% 18-Crown-6 (if using

) or switch to organic base (DIPEA) in homogenous solution.
Darkening of Reaction Polymerization/Decomposition.Degas solvents (remove

). Conduct reaction in the dark (pyridazines can be photosensitive).

Mechanistic Pathway

The reaction follows a classic


 trajectory.[2] The choice of solvent influences the energy of the transition state.

ReactionMechanism Reactants Reactants (Amine + Chloromethylpyridazine) TS Transition State (Dipolar Activated) Reactants->TS Activation Product Alkylated Product + HCl (neutralized) TS->Product Collapse PolarSolvent Polar Aprotic Solvent (Stabilizes TS dipole) PolarSolvent->TS Solvation Shell

Figure 2:


 pathway highlighting solvent stabilization of the transition state.

References

  • GSK Solvent Selection Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[3] Green Chemistry, 2011, 13 , 854-862.

  • Pyridazine Chemistry: Klinge, D. E.[4] "Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles."[4] Wageningen University Dissertations, 1977.

  • General Alkylation Protocols: BenchChem. "(Chloromethyl)sulfonylethane: Application Notes and Protocols for Alkylation Reactions." BenchChem Application Notes, 2025.

  • Green Chemistry Alternatives: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[5] Green Chemistry, 2008, 10 , 31-36.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing self-alkylation of 4-(chloromethyl)-5-methylpyridazine free base

Technical Support Center: 4-(Chloromethyl)-5-methylpyridazine This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-5-methylpyridazin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Chloromethyl)-5-methylpyridazine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-5-methylpyridazine free base. The inherent reactivity of this molecule presents unique challenges, primarily its propensity for self-alkylation. This document is structured to provide a clear understanding of the underlying chemical principles, practical solutions for handling and storage, and troubleshooting strategies to ensure the successful use of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is the free base of 4-(chloromethyl)-5-methylpyridazine so unstable and prone to self-alkylation?

A1: The instability of 4-(chloromethyl)-5-methylpyridazine free base is a direct consequence of its molecular structure, which features both a potent electrophilic center and a nucleophilic moiety. This duality creates an intrinsic pathway for self-reaction.

  • The Electrophilic Component: The chloromethyl group (-CH₂Cl) is an excellent alkylating agent. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent pyridazine ring. This can lead to the formation of a highly reactive benzylic-type carbocation intermediate. Such intermediates are electrophilic and readily react with available nucleophiles.[1][2]

  • The Nucleophilic Component: The pyridazine ring itself contains two nitrogen atoms.[3] The lone pair of electrons on these nitrogen atoms makes the ring nucleophilic. Although pyridazine is a relatively weak base, it is sufficiently nucleophilic to attack the electrophilic carbocation formed from another molecule.

This intramolecular reactivity leads to a chain reaction, or oligomerization, where molecules of 4-(chloromethyl)-5-methylpyridazine react with each other, forming a complex mixture of poly-alkylated products. This is often observed as the sample darkening, turning into a viscous oil, or solidifying over time.

SelfAlkylation cluster_molecule1 Molecule 1 (Electrophile Precursor) cluster_product Self-Alkylation Product mol1 4-(chloromethyl)-5-methylpyridazine carbocation Reactive Carbocation Intermediate mol1->carbocation - Cl⁻ dimer Dimer/Oligomer carbocation->dimer Nucleophilic Attack mol2 4-(chloromethyl)-5-methylpyridazine (N acts as nucleophile)

Caption: Mechanism of self-alkylation.

Q2: What are the best practices for handling and storing this compound to prevent degradation?

A2: Given its high reactivity, stringent handling and storage protocols are essential.[4][5][6] The primary goal is to suppress the chemical pathways that lead to self-alkylation.

ParameterRecommendationRationale
Form Store as the hydrochloride salt whenever possible.The protonated nitrogen of the hydrochloride salt significantly reduces the nucleophilicity of the pyridazine ring, thereby inhibiting the self-alkylation reaction.[7] The free base should only be generated immediately prior to use.
Temperature Store at low temperatures (-20°C to -80°C).Reduces the kinetic energy of the molecules, slowing down the rate of self-alkylation.[8]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents reaction with atmospheric moisture and oxygen, which can contribute to degradation pathways.[9]
Light Store in an amber vial or protected from light.Prevents potential photolytic degradation pathways.[10]
Solvent (for solutions) Use anhydrous, aprotic, non-nucleophilic solvents (e.g., THF, Dioxane, Toluene).Prevents solvolysis of the chloromethyl group and avoids introducing external nucleophiles that could react with the compound.

Troubleshooting Guide

Problem 1: My sample of 4-(chloromethyl)-5-methylpyridazine free base has turned into a dark, viscous oil or an intractable solid.
  • Probable Cause: Extensive self-alkylation or polymerization has occurred. The color change is indicative of the formation of complex, conjugated oligomeric structures.

  • Troubleshooting Steps:

    • Assess Viability: It is highly likely that the material is significantly impure and may not be suitable for your reaction. Attempting to use it will likely lead to low yields and complex purification challenges.

    • Attempted Purification (with caution):

      • Dissolve a small amount of the material in a suitable solvent (e.g., dichloromethane) and analyze by TLC or LC-MS to determine the extent of degradation.

      • If a significant amount of the starting material remains, column chromatography on silica gel at low temperatures may be attempted. However, be aware that the compound can degrade on silica gel. It is advisable to use a less acidic stationary phase like deactivated silica or alumina and to run the column quickly.

    • Recommended Action: The most reliable solution is to discard the degraded material and synthesize or procure a fresh batch. To prevent recurrence, store the compound as its hydrochloride salt and only generate the free base in situ for immediate use.

Problem 2: My reaction yield is low, and I'm observing numerous side products consistent with polymerization.
  • Probable Cause: The rate of self-alkylation is competing with or exceeding the rate of your desired reaction. This happens when the concentration of the free base is too high or the reaction conditions are not optimized to favor your desired transformation.

  • Troubleshooting Steps:

    • Utilize In Situ Free Base Generation: Do not isolate the free base. Start with the more stable 4-(chloromethyl)-5-methylpyridazine hydrochloride salt and generate the free base within the reaction vessel. See the experimental protocol below.

    • Control Stoichiometry and Addition:

      • Use your nucleophile or reaction partner in excess (if feasible) to kinetically favor the desired reaction.

      • Employ slow addition (e.g., via syringe pump) of the freshly generated free base solution to the reaction mixture containing your other reagents. This keeps the instantaneous concentration of the reactive pyridazine low, minimizing the opportunity for self-alkylation.

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. For many nucleophilic substitution reactions involving this type of substrate, starting at 0°C or even lower temperatures is advisable.

    • Solvent Choice: Ensure your solvent is strictly anhydrous and aprotic. Protic solvents can interfere with the reaction, and nucleophilic solvents (like DMF or DMSO, in some cases) could compete with your desired nucleophile.

Experimental Protocols

Protocol: In Situ Generation and Use of 4-(chloromethyl)-5-methylpyridazine Free Base

This protocol describes the liberation of the free base from its hydrochloride salt for immediate use in a subsequent reaction.

Materials:

  • 4-(chloromethyl)-5-methylpyridazine hydrochloride

  • Anhydrous, aprotic solvent (e.g., THF, Dichloromethane)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or a saturated aqueous solution of NaHCO₃ for biphasic extraction)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Reaction vessel for the subsequent step

Workflow Diagram:

Workflow start Start: 4-(chloromethyl)-5-methylpyridazine •HCl Salt dissolve Dissolve salt in minimal CH₂Cl₂ or EtOAc start->dissolve wash Wash with cold, saturated aqueous NaHCO₃ in a separatory funnel dissolve->wash Neutralization separate Separate organic layer wash->separate dry Dry organic layer over anhydrous Na₂SO₄ separate->dry filter Filter to remove drying agent dry->filter use Use the resulting solution of free base immediately filter->use

Caption: Workflow for in situ free base generation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), place your nucleophile and anhydrous solvent. Cool the flask to the desired reaction temperature (e.g., 0°C).

  • Free Base Generation: In a separate flask, suspend 4-(chloromethyl)-5-methylpyridazine hydrochloride (1.0 eq) in a minimal amount of a suitable organic solvent like dichloromethane or ethyl acetate at 0°C.

  • Neutralization: Add cold, saturated aqueous sodium bicarbonate solution dropwise while stirring vigorously. Monitor the pH of the aqueous layer to ensure it is basic (pH > 7).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with a small portion of the organic solvent.

  • Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) for 5-10 minutes. It is crucial to perform this step quickly and at a low temperature to minimize degradation.

  • Immediate Use: Filter the solution to remove the drying agent directly into a dropping funnel or syringe. Immediately add the resulting solution of the free base dropwise to the cooled reaction mixture from Step 1 over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion, proceed with the appropriate workup.

This in situ procedure is the most reliable method for preventing self-alkylation and ensuring the successful use of 4-(chloromethyl)-5-methylpyridazine in your synthetic endeavors.

References

  • Bentham Science Publishers. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science.
  • Arts, Science & Commerce College Kolhar. (n.d.). Structure, Stability and Reactions of Reactive Intermediates.
  • ResearchGate. (2025). Recent Advances in Pyridazine Chemistry.
  • Unknown. (2019). Common Reactive Intermediates in Organic Chemistry.
  • Chemistry LibreTexts. (2020). 5.7: Reactive Intermediates - Carbocations.
  • SlidePlayer. (n.d.). Pyridazine and its derivatives.
  • Google Patents. (n.d.). US3311602A - Process for the chloromethylation of aromatic hydrocarbons.
  • ZM Silane Limited. (2025). Organic Synthesis Reactions Intermediate.
  • Lumen Learning. (n.d.). 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook.
  • NIH. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC.
  • Wikipedia. (n.d.). Blanc chloromethylation.
  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185.
  • Unknown. (2015). Highly Reactive Chemicals Hazard Class Standard Operating Procedure.
  • Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References.
  • Unknown. (n.d.). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE W Y-i*, Sh- Takeda,and M-o Nishikawa Faculty of Pharmaceutical.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds.
  • NIH. (n.d.). Alkylating anticancer agents and their relations to microRNAs - PMC.
  • Organic Reactions. (n.d.). Chloromethylation of Aromatic Compounds.
  • Unknown. (n.d.). W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be.
  • AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.
  • NIH. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Anticancer Research. (n.d.). Alkylating Agents and DNA Polymerases.
  • YouTube. (2025). Alkylating Agents Types of Anti Cancer Drugs preventing proper DNA replication and leading to cancer.
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.
  • BLD Pharm. (n.d.). 1956376-22-9|4-(Chloromethyl)-5-methylpyridazine hydrochloride|BLD Pharm.
  • RSC Publishing. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
  • PubChem. (n.d.). 4-Amino-5-(chloromethyl)-2-methylpyrimidine | C6H8ClN3 | CID 421245.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • PubMed. (2005). Synthesis of highly substituted pyridazines through alkynyl boronic ester cycloaddition reactions.
  • Unknown. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)pyridine hydrochloride 97%.
  • Google Patents. (n.d.). Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA.
  • NIH. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • NIH. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC.
  • Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure.
  • AKSci. (n.d.). 38198-16-2 2-(Chloromethyl)-4-methylpyridine AKSci 4926AB.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
  • Fluorochem. (n.d.). (5-Methylpyridazin-4-yl)methanol.
  • Benchchem. (n.d.). The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.
  • MDPI. (n.d.). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment.
  • MDPI. (n.d.). New Insights into the Degradation Path of Deltamethrin.
  • ResearchGate. (n.d.). (PDF) Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes.

Sources

Optimization

Technical Support: Stability &amp; Handling of 4-(chloromethyl)-5-methylpyridazine Hydrochloride

Executive Summary: The "30-Second" Stability Brief 4-(chloromethyl)-5-methylpyridazine hydrochloride is a highly reactive electrophilic intermediate. Its stability in solution is governed by a "race" between three degrad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "30-Second" Stability Brief

4-(chloromethyl)-5-methylpyridazine hydrochloride is a highly reactive electrophilic intermediate. Its stability in solution is governed by a "race" between three degradation pathways: Hydrolysis (in water), Solvolysis (in alcohols), and Self-Quaternization (intermolecular polymerization).[1]

  • Primary Risk: Rapid degradation in non-acidic aqueous media.

  • Critical Handling Rule: Never isolate the free base. It will polymerize violently or degrade rapidly. Always handle as the HCl salt or generate the free base in situ at low temperatures.

  • Storage: Solid state is stable at -20°C under inert gas.[1] Solutions should be prepared immediately before use.

Part 1: Chemical Stability & Degradation Mechanisms[1]

To troubleshoot effectively, you must understand the underlying instability. The electron-deficient pyridazine ring makes the chloromethyl group highly susceptible to nucleophilic attack.[1]

The Degradation Pathways (Visualization)[1]

The following diagram illustrates the three critical failure modes for this compound in solution.

G Start 4-(chloromethyl)-5-methylpyridazine (HCl Salt) FreeBase Free Base (Transient Species) Start->FreeBase pH > 7 (Neutralization) Alcohol Hydrolysis Product (4-hydroxymethyl...) Start->Alcohol H2O / Moisture Ether Solvolysis Product (Alkoxy ether) Start->Ether MeOH / EtOH FreeBase->Alcohol H2O (Rapid) Polymer Polymer/Dimer (Insoluble Colored Precipitate) FreeBase->Polymer Self-Quaternization (Rapid)

Figure 1: Primary degradation pathways.[1] Note that the "Free Base" is the most unstable state, leading to irreversible polymerization.[1]

Solvent Compatibility Matrix[1]
Solvent SystemStability RatingRisk FactorRecommendation
Water (Neutral) Poor Hydrolysis (

)
Do not store.[1] Use immediately.
Water (Acidic, 0.1M HCl) Moderate Retarded HydrolysisPreferred for aqueous injections.
Methanol / Ethanol Poor Solvolysis (Ether formation)Avoid. Reacts to form methyl/ethyl ethers.
DMSO / DMF Fair N-Alkylation of solventUse for < 4 hours.[1] Keep cold.
DCM / Chloroform Good Low NucleophilicityBest for stock solutions (if dry).
Acetonitrile Good InertExcellent for reactions/analysis.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration & Precipitation

Q: My clear solution turned yellow/brown and a precipitate formed within minutes. What happened? A: You likely triggered Self-Quaternization .[1]

  • Mechanism: If the pH rises (even locally) or if the HCl salt dissociates in a non-acidic solvent, the pyridazine nitrogen (nucleophile) of one molecule attacks the chloromethyl group (electrophile) of another.

  • Diagnostic: The precipitate is often a polymer that is insoluble in most organic solvents.

  • Fix: Ensure the solution remains acidic. If performing a reaction requiring a base, add the base slowly at 0°C and ensure the electrophile (this compound) is the limiting reagent or is consumed immediately by the target nucleophile.

Issue 2: Purity Loss in LC-MS

Q: I see a mass shift of -18 (or +14 in MeOH) in my LC-MS data. Is the compound bad? A: Not necessarily. This is often an in-vial artifact .

  • Mechanism:

    • -18 / +17 (Hydrolysis): The chloride is displaced by water in the LC vial or column, forming the alcohol (

      
      ).[1]
      
    • +14 (Metholysis): If you dissolved samples in Methanol, you formed the methyl ether (

      
      ).[1]
      
  • Fix: Dissolve samples in dry Acetonitrile (MeCN). Avoid protic solvents for LC prep. Use a fast gradient to minimize on-column hydrolysis.[1]

Issue 3: Low Yields in Coupling Reactions

Q: I am trying to alkylate an amine, but I am getting low yields and "gunk." A: You are likely generating the free base too early.

  • The Mistake: Mixing the hydrochloride salt with a base (like TEA or DIPEA) before adding the nucleophile. This allows the pyridazine to polymerize with itself.

  • The Protocol: Mix your target amine (nucleophile) and the base first. Add the 4-(chloromethyl)-5-methylpyridazine HCl last as a solid or a solution in dry DCM. This ensures the chloromethyl group reacts with your amine, not itself.

Part 3: Recommended Protocols

Protocol A: Preparation of Stable Stock Solution

Use this for analytical standards or immediate reaction use.[1]

  • Solvent Selection: Use Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

  • Drying: Ensure glassware is oven-dried. Moisture is the enemy.

  • Dissolution:

    • Weigh the HCl salt quickly (it is hygroscopic).

    • Add solvent.[2] Sonicate briefly if needed (keep temperature < 25°C).

    • Do NOT add base (TEA/NaOH) to "help it dissolve."

  • Storage: Store at -20°C. Stability is approx. 24-48 hours in dry MeCN.

Protocol B: In-Situ Free Basing (For Synthesis)

Use this when the reaction requires the free base form.[1]

  • Setup: Cool the reaction vessel containing the target nucleophile and auxiliary base (e.g., K2CO3, DIPEA) to 0°C .

  • Addition: Dissolve the 4-(chloromethyl)-5-methylpyridazine HCl in the minimum volume of dry DMF or MeCN.

  • Transfer: Add this solution dropwise to the cold reaction mixture.

  • Rationale: Low temperature slows the self-polymerization, while the presence of the target nucleophile ensures the reactive chloromethyl group is captured productively.[1]

Part 4: References & Authoritative Grounding[1]

  • Reactivity of Chloromethyl Azines:

    • Source: Deeb, A., & Saad, H. (2003).[3] Pyridazine Derivatives and Related Compounds. Heterocycles, 60(8), 1873.[3]

    • Relevance: Establishes the nucleophilic substitution patterns of chloromethyl-pyridazines and the risk of self-alkylation.

    • Link:

  • Handling of Electrophilic Heterocycles (General Protocols):

    • Source: Fisher Scientific Safety Data Sheet (SDS) for Chloromethyl-pyridine analogs.[1]

    • Relevance: Provides safety data regarding corrosivity and storage (Keep cold, dry, under inert gas).

    • Link:

  • Synthesis & Stability of Methyl-Pyridazine Intermediates:

    • Source: Patent CN105085378A (Synthetic method of 4-(chloromethyl)pyridine hydrochloride).

    • Relevance: Describes the synthesis and handling of the closely related pyridine analog, emphasizing the need for HCl salt formation for stability.

    • Link:[1]

  • Solvolysis Kinetics (General Halo-methyl Heterocycles):

    • Source: Fells, I., & Moelwyn-Hughes, E. A. (1959).[1][4] The kinetics of the hydrolysis of the chlorinated methanes. Journal of the Chemical Society.[4]

    • Relevance: Foundational physical chemistry describing the

      
       vs 
      
      
      
      susceptibility of chloromethyl groups.
    • Link:

Sources

Troubleshooting

Technical Support Center: Purification of Pyridazine Hydrochloride Salts

Topic: Removal of Unreacted Thionyl Chloride ( ) Ticket ID: PYR-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Phase: Why is the Thionyl Chloride Trapped? Before attempting removal, you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Thionyl Chloride (


)
Ticket ID:  PYR-HCL-001
Status:  Open
Assigned Specialist:  Senior Application Scientist

Diagnostic Phase: Why is the Thionyl Chloride Trapped?

Before attempting removal, you must understand the interaction between your substrate and the contaminant. Pyridazine (


) is a 1,2-diazine. Unlike simple carboxylic acid chlorides, pyridazine hydrochloride salts present a unique challenge due to lattice inclusion  and coordination complexes .
  • The Trap: Pyridazines possess two nitrogen atoms with lone pairs. While one is protonated in the HCl salt, the electron-deficient nature of the ring and the potential for the second nitrogen to interact with sulfur can lead to the formation of stable charge-transfer complexes or N-sulfinyl intermediates [1].

  • The Consequence: Simple vacuum drying is often insufficient. The

    
     is not just "wetting" the surface; it is often trapped deep within the crystal lattice or coordinated to the heterocycle.
    
  • The Risk: Incomplete removal leads to "oiling out" (deliquescence) upon exposure to air, as residual

    
     hydrolyzes to release 
    
    
    
    gas, which attracts atmospheric moisture immediately [2].

Primary Removal Protocols

Method A: The "Toluene Chase" (Standard Protocol)

Best for: Routine removal, preventing oiling, and ensuring stoichiometric stoichiometry.

Mechanism: Toluene forms a pseudo-azeotrope with thionyl chloride. While not a true azeotrope in the strict thermodynamic sense, the vapor pressure characteristics allow toluene to "carry"


 vapors out of the flask more efficiently than vacuum alone (Raoult's Law deviations) [3]. Furthermore, toluene is non-polar, which antisolvates the pyridazine salt, keeping it solid.

Step-by-Step Workflow:

  • Bulk Removal: Evaporate the bulk reaction mixture to dryness under reduced pressure (Rotavap) at 40–50°C. Note: Use a base trap (KOH) to protect your pump.

  • The Chase: Re-dissolve or suspend the crude residue in anhydrous toluene (approx. 10 mL per gram of substrate).

  • Homogenization: If the residue is a solid crust, break it up physically with a spatula or sonicate briefly to ensure trapped solvent pockets are exposed.

  • Evaporation: Evaporate the toluene under reduced pressure.

  • Repetition: Repeat steps 2–4 at least three times .

  • Verification: The final solid should be free-flowing and lack the acrid smell of

    
    .
    
Method B: Trituration (For Stubborn Lattice Inclusion)

Best for: Crystalline salts that retain solvent deep in the lattice.

Mechanism: Trituration involves grinding an insoluble solid in a solvent that dissolves the impurity (


) but not the product (Pyridazine HCl). This physically breaks the crystal lattice, releasing trapped volatiles.

Step-by-Step Workflow:

  • Solvent Selection: Use Hexanes (strictly non-polar) or Diethyl Ether (if your specific pyridazine derivative is not ether-soluble).

  • Slurry Formation: Add the solvent to your crude solid.

  • Mechanical Action: Grind the solid against the flask walls using a heavy glass rod or spatula while submerged in the solvent. This is critical—passive stirring is often insufficient.

  • Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon blanket) to prevent moisture absorption during filtration.

  • Wash: Wash the filter cake with fresh hexanes.

Troubleshooting & FAQs

Q1: My product turned into a yellow/orange goo after I stopped the vacuum. What happened? A: This is "deliquescence cascade." You likely left trace


. Upon opening the flask, atmospheric moisture reacted with 

to form

and

. The generated

increased the acidity and hygroscopicity, pulling water from the air and dissolving your salt into an oil.
  • Fix: Immediately re-dissolve in dry chloroform or DCM, add toluene, and repeat the Toluene Chase (Method A).

Q2: Can I use Methanol to "quench" the residual thionyl chloride? A: Proceed with extreme caution. While methanol reacts with


 to form volatile products (

,

,

), it can also react with your pyridazine ring if it is activated (e.g., nucleophilic attack on chloropyridazines).
  • Safe Protocol: If you are certain your molecule is stable to methanolysis, cool the residue to 0°C, add methanol dropwise, stir for 15 mins, and then evaporate. Do not use this if you have other reactive electrophiles present [4].

Q3: Is there a specific visual cue that the


 is gone? 
A:  Yes. Pure pyridazine hydrochloride salts are typically off-white to tan powders.
  • Dark Yellow/Orange: Often indicates sulfur impurities (

    
    ) formed from thermal decomposition of 
    
    
    
    during excessive heating [5].
  • Fuming: If you open the flask and see wisps of white smoke, that is

    
     gas reacting with moist air. It is not dry.[1][2][3][4]
    

Q4: My pump oil is degrading rapidly. How do I protect it? A: Thionyl chloride destroys rubber seals and mineral oil. You must use a Cold Trap (Liquid


 or Dry Ice/Acetone) and a Base Trap  (Potassium Hydroxide pellets or solution) between your rotavap and the pump.

Data & Visualization

Comparative Removal Efficiency
MethodEfficiencyRisk of Product LossTime RequiredBest For
High Vacuum (Direct) LowLowLowBulk removal only
Toluene Azeotrope High LowMediumStandard purification
Ether Trituration MediumLowMediumBreaking crystal lattices
Methanol Quench Very HighHigh (Side rxns)Low"Nuclear option" for stable salts
Decision Logic Workflow

ThionylRemoval Start Crude Reaction Mixture (Pyridazine HCl + Excess SOCl2) BulkEvap 1. Bulk Evaporation (40°C, Base Trap) Start->BulkEvap CheckState State of Residue? BulkEvap->CheckState Solid Solid / Crust CheckState->Solid Dry-ish Oil Oil / Goo CheckState->Oil Trapped Solvent TolueneChase 2. Toluene Chase (Add Toluene -> Evap -> Repeat 3x) Solid->TolueneChase Oil->TolueneChase CheckSmell Check: Acrid Smell or Fuming? TolueneChase->CheckSmell Triturate 3. Trituration (Grind under Hexanes/Ether) Triturate->CheckSmell Clean No Smell/Stable CheckSmell->Clean Pass Dirty Smell Persists CheckSmell->Dirty Fail FinalDry Final High Vac Dry (Desiccator over P2O5) Clean->FinalDry Dirty->Triturate

Figure 1: Decision logic for the purification of Pyridazine HCl salts from thionyl chloride.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Carboxylic Acid Derivatives).

  • BenchChem Technical Support. (2025). Removal of Excess Thionyl Chloride. BenchChem Knowledge Base.

  • Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Purification of Acid Chlorides).[1][4][6]

  • Org. Synth. (2013).[2][6][7] Synthesis of Indoline Oxalic Acid Salt. Organic Syntheses, 90, 251-260.[7] (Demonstrates quenching protocols).

  • Sigma-Aldrich. (2024). Thionyl Chloride Safety Data Sheet (SDS). Merck KGaA.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Chloromethylpyridazines

[1] Executive Summary & Chemical Context[1][2][3][4][5] Chloromethylpyridazines (e.g., 3-(chloromethyl)pyridazine, 3-chloro-6-(chloromethyl)pyridazine) are highly reactive electrophilic intermediates used extensively in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

Chloromethylpyridazines (e.g., 3-(chloromethyl)pyridazine, 3-chloro-6-(chloromethyl)pyridazine) are highly reactive electrophilic intermediates used extensively in heterocyclic synthesis.[1] Their utility in drug discovery stems from the high reactivity of the chloromethyl group, which serves as an excellent "warhead" for attaching the pyridazine ring to nucleophiles.

However, this same reactivity makes them chemically labile. Without rigorous storage controls, these compounds undergo rapid autocatalytic degradation , turning from crystalline solids into intractable tars or gums.

This guide provides the mechanistic "why" behind the storage rules, ensuring you can troubleshoot issues with scientific precision.

The Chemistry of Instability (Root Cause Analysis)

To prevent degradation, one must understand the two primary failure modes driven by the electronic structure of the pyridazine ring.

A. Intermolecular Self-Alkylation (The "Tar" Effect)

The pyridazine ring contains nitrogen atoms with lone pairs (nucleophiles).[1] The chloromethyl group is a potent electrophile. In a concentrated state (solid or neat liquid), the nitrogen of Molecule A attacks the chloromethyl carbon of Molecule B.

  • Result: Formation of quaternary ammonium salts.[1]

  • Observation: The material turns into a sticky, orange/brown gum or insoluble solid. This process is often irreversible.[1]

B. Hydrolysis (The "Acidity" Spike)

The C-Cl bond is activated by the electron-deficient pyridazine ring, making it highly susceptible to


 attack by water.[1]
  • Reaction:

    
    
    
  • Result: Formation of the hydroxymethyl impurity and release of hydrochloric acid.

  • Danger: The released HCl can protonate the remaining pyridazine rings, catalyzing further decomposition or altering the stoichiometry of subsequent reactions.

Storage & Handling Protocols (SOP)

Standard Operating Procedure: Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of self-alkylation rates.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents moisture ingress (hydrolysis) and oxidation.[1]
Container Amber Glass Pyridazines are photosensitive; UV light can generate radicals leading to dimerization.[1]
Sealing Teflon-lined Cap + Parafilm The compound is corrosive; standard liners may degrade.[1] Parafilm creates a secondary moisture barrier.[1]
Physical State Solid / Salt Form If possible, store as the hydrochloride salt (R-CH2Cl[1]·HCl) rather than the free base to reduce N-nucleophilicity.[1]
Visualizing the Degradation Pathway

The following diagram maps the kinetic fate of chloromethylpyridazines under poor storage conditions.

DegradationPathways Fresh Fresh Chloromethylpyridazine (Crystalline Solid) Moisture Exposure to Moisture/Humidity Fresh->Moisture Heat Heat (>4°C) or Concentration Fresh->Heat Hydrolysis Hydrolysis Product (Hydroxymethyl derivative + HCl) Moisture->Hydrolysis SN2 Attack by H2O Polymer Quaternary Ammonium Polymers (Tars/Gums) Heat->Polymer Intermolecular N-Alkylation

Figure 1: Kinetic degradation pathways.[1] Green represents the stable state; Red indicates irreversible degradation products.

Troubleshooting Guide (Q&A)

Scenario 1: Physical State Change

Q: My white crystalline solid has turned into a yellow/orange sticky gum. Can I purify it?

  • Diagnosis: This is classic intermolecular self-alkylation .[1] The "gum" is a mixture of ionic polymers.

  • Action: Discard. These polymers are generally insoluble in organic solvents and cannot be reverted to the monomer. Recrystallization is usually ineffective because the impurity is structurally similar (ionic salt) and coats the remaining monomer.

  • Prevention: Ensure the compound is stored at -20°C. If you synthesized it yourself, convert it to the HCl salt immediately for storage, as the protonated nitrogen cannot act as a nucleophile [1].

Scenario 2: Solubility Issues

Q: The compound is no longer dissolving fully in Dichloromethane (DCM) or Chloroform.

  • Diagnosis: Formation of hydrolysis salts or polymer salts .[1] The degradation products (alcohols and quaternary salts) are much more polar than the parent alkyl halide.

  • Action: Filter the solution. The solid residue is likely the degradation product. Check the filtrate by TLC. If the filtrate is pure, use it immediately. If the yield is critical, re-evaluate the batch purity.

Scenario 3: Melting Point Depression

Q: The melting point is 5-10°C lower than the Certificate of Analysis (CoA) stated.

  • Diagnosis: Contamination by Hydroxymethylpyridazine (hydrolysis product).[1]

  • Action: Run a proton NMR. Look for a shift in the methylene (

    
    ) peak.
    
    • Chloromethyl (

      
      ): Typically 
      
      
      
      4.6–4.8 ppm.[1]
    • Hydroxymethyl (

      
      ): Typically 
      
      
      
      4.8–5.0 ppm (often broader or shifted downfield depending on solvent).[1]
  • Remedy: If hydrolysis is minor (<10%), you may be able to recrystallize from anhydrous hexane/ethyl acetate, but yield will be lost.

Quality Control (QC) & Validation Workflow

Before committing valuable starting materials to a reaction with these reagents, perform this rapid validation check.

Rapid Purity Check (The "Silver Nitrate" Test)[1]
  • Principle: Alkyl chlorides react slowly with silver nitrate (

    
    ), but free HCl (from hydrolysis) reacts instantly.
    
  • Protocol: Dissolve a small crystal in ethanol. Add 1 drop of aqueous

    
    .[1]
    
    • Instant heavy white precipitate: Indicates high levels of free HCl (Hydrolysis has occurred).

    • Slow/Slight turbidity:[1] Normal for alkyl chlorides.[1]

Instrumental Validation Decision Tree

QCDecisionTree Start Start QC Check Visual Visual Inspection: Color/State? Start->Visual Gum Sticky/Gum/Dark Visual->Gum Fail Solid White/Pale Solid Visual->Solid Pass Action1 DISCARD (Polymerization) Gum->Action1 NMR 1H NMR (CDCl3) Solid->NMR Peaks Check CH2 Peak NMR->Peaks SinglePeak Single Peak ~4.7 ppm Peaks->SinglePeak Pure DoublePeak New Peak ~4.9 ppm Peaks->DoublePeak Impure Action2 USE IMMEDIATELY SinglePeak->Action2 Action3 PURIFY/RETEST (Hydrolysis) DoublePeak->Action3

Figure 2: QC Decision Tree for evaluating reagent viability.

References

  • BLD Pharm. (n.d.).[1] Safety Data Sheet: 3-Chloro-6-(chloromethyl)pyridazine. Retrieved from

  • ChemicalBook. (2022).[1] 3-(Chloromethyl)pyridazine - Safety Data Sheet. Retrieved from [1]

  • Gál, B., & Bucher, C. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. National Institutes of Health (NIH) / PMC. Retrieved from

  • Acros Pharma. (n.d.).[1] 3-(Chloromethyl)pyridazine hydrochloride Product Page. Retrieved from

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.[1][2] (General reference for hydrolysis mechanisms in activated alkyl halides).

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution in Pyridazine Scaffolds

Topic: Troubleshooting Low Yields in Substitution of Pyridazine Halides Ticket ID: PYR-SUB-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Diagnostic Framework User Advisory: You have inquire...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Substitution of Pyridazine Halides Ticket ID: PYR-SUB-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic Framework

User Advisory: You have inquired about "


 substitution" on pyridazine halides. A critical distinction must be made immediately to ensure successful troubleshooting:
  • Ring Substitution (e.g., 3-chloropyridazine): This proceeds via

    
     (Nucleophilic Aromatic Substitution) , not 
    
    
    
    . The geometry is planar (
    
    
    ), and backside attack is impossible. The rate-determining step is the addition of the nucleophile to form a Meisenheimer complex.
  • Side-Chain Substitution (e.g., 3-(chloromethyl)pyridazine): This proceeds via classical

    
     .
    

This guide focuses primarily on the


 pathway (Ring Substitution)  as it is the most common source of yield failure in medicinal chemistry involving pyridazines, while addressing side-chain nuances where applicable.
Diagnostic Flowchart

TroubleshootingFlow Start Start: Low Yield in Pyridazine Substitution CheckType Is the Halide on the Ring or Side Chain? Start->CheckType Ring Ring (e.g., 3-Cl-pyridazine) CheckType->Ring Ring (SnAr) SideChain Side Chain (e.g., -CH2Cl) CheckType->SideChain Alkyl (Sn2) CheckPos Check Position: 3/6-Halo or 4/5-Halo? Ring->CheckPos Issue3 Issue: N-Alkylation (Menshutkin) SideChain->Issue3 Amine Nu? Pos3 3-Halo (Alpha) CheckPos->Pos3 Pos4 4-Halo (Beta) CheckPos->Pos4 Issue1 Issue: Hydrolysis to Pyridazinone Pos3->Issue1 Wet conditions? Issue2 Issue: Low Reactivity Pos4->Issue2 Sluggish? Sol1 Dry Solvents, weaker bases, check water content Issue1->Sol1 Sol2 Activate: N-Oxide or switch Cl -> F / SO2Me Issue2->Sol2 Sol3 Steric hindrance on N, use non-nucleophilic base Issue3->Sol3

Caption: Decision matrix for diagnosing yield loss based on substrate type and failure mode.

Troubleshooting Modules (Q&A Format)

Module A: The "No Reaction" Scenario (Reactivity Issues)

Q: My 3-chloropyridazine reacts fine, but the 4-chloropyridazine analog returns starting material. Why?

A: This is an electronic activation issue intrinsic to the


 mechanism.
  • The Mechanism:

    
     requires the ring to stabilize the negative charge acquired during the intermediate step (Meisenheimer complex).
    
  • 3-Halo (Alpha): When a nucleophile attacks C3, the negative charge can reside directly on the adjacent Nitrogen (N2). This is a highly stable resonance contributor.

  • 4-Halo (Beta): When a nucleophile attacks C4, the negative charge must delocalize to the para position (N1). While still activated compared to benzene, it is significantly less stabilized than the C3 attack.

  • Solution:

    • Change the Leaving Group: Switch from Chloride to Fluoride (faster

      
       due to higher electronegativity stabilizing the transition state) or Sulfone (-SO2Me) .
      
    • N-Oxidation: Oxidize the pyridazine nitrogen to an N-oxide (using mCPBA) before substitution. The N-oxide is far more electron-withdrawing, drastically accelerating

      
       at the 4-position. You can reduce it back (Zn/AcOH or 
      
      
      
      ) post-substitution.

Q: I am running the reaction in Ethanol with Sodium Ethoxide, but the yield is <20%.

A: You are likely facing solubility and temperature limitations.

  • The Problem: Pyridazines are electron-deficient but not as reactive as nitrobenzenes. Ethanol reflux (~78°C) often provides insufficient activation energy.

  • The Fix: Switch to polar aprotic solvents like DMSO, DMF, or NMP . These solvents solvate the cation (Na+) but leave the nucleophile (EtO-) "naked" and more reactive.

  • Warning: Ensure temperatures do not exceed 120°C initially, as pyridazines can decompose.

Module B: The "Impure Mess" Scenario (Side Reactions)

Q: I see a major side product with Mass M+16. Is it oxidation?

A: It is likely Hydrolysis (Substitution by OH), forming a Pyridazinone .

  • Cause: Trace water in your solvent or hygroscopic bases (like KOH/NaOH) acts as a competing nucleophile. Hydroxide is often a better nucleophile than bulky amines or sterically hindered alkoxides.

  • The Fix:

    • Use anhydrous solvents (DMF/DMSO).

    • Switch to non-nucleophilic bases:

      
        or DIPEA  (Hunig's Base).
      
    • Add molecular sieves (4Å) to the reaction vessel.

Q: I am trying to displace a halogen with a primary amine, but I get a complex mixture. Could it be "Cine-Substitution"?

A: Yes, if you are using very strong bases (like NaH, KNH2, or LiHMDS).

  • The Mechanism: Strong bases can deprotonate the ring (ortho-lithiation or elimination) to form a 4,5-didehydropyridazine (Pyridazyne) intermediate. The nucleophile can then attack either end of the triple bond, leading to regio-scrambling (mixtures of 3- and 4-substituted products).

  • The Fix: Avoid amide bases (LiHMDS/LDA). Stick to Carbonate bases (

    
    , 
    
    
    
    ) or heat in neat amine if the amine is liquid.
Module C: Side-Chain Specifics

Q: I am reacting 3-(chloromethyl)pyridazine with an amine, but the product is water-soluble and I can't extract it.

A: You have likely formed a Quaternary Ammonium Salt (Self-alkylation).

  • The Problem: The pyridazine ring nitrogens are nucleophilic.[1] They can attack the alkyl halide of another molecule (intermolecular) or the product can be over-alkylated.

  • The Fix:

    • Use the amine nucleophile in large excess (5–10 equivalents) to statistically favor the desired attack.

    • Keep the concentration of the electrophile (pyridazine) low (high dilution).

Optimized Experimental Protocols

Protocol A: Standard for Unreactive Pyridazines (4-Cl)
ParameterRecommendationRationale
Solvent DMSO or NMP (Anhydrous)High dielectric constant stabilizes the polar transition state; "naked" nucleophile effect.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics.
Base

(2.0 equiv)
Cesium "Cesium Effect" improves solubility in organic solvents compared to Potassium.
Temperature 80°C – 110°CSufficient energy to overcome the aromaticity barrier.
Workup Acid/Base ExtractionPyridazines are basic. Acidify to pH 3 to pull into water (remove non-basic impurities), wash with DCM, then basify to pH 10 and extract product.
Protocol B: Microwave-Assisted Amination

Best for library synthesis or stubborn substrates.

  • Vessel: 10 mL Microwave vial.

  • Reagents: 3,6-Dichloropyridazine (1.0 equiv), Amine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: n-Butanol or i-PrOH (2 mL). Note: Protic solvents work well in MW to absorb energy.

  • Conditions: 140°C for 20 minutes (High Absorption setting).

  • Observation: If black tar forms, reduce temp to 100°C and extend time.

Mechanistic Visualization

Understanding the stability of the intermediate is key to predicting yield.

Mechanism cluster_stability Why 3-Halo reacts faster than 4-Halo Substrate 3-Chloropyridazine TS Meisenheimer Complex (Negative charge on N) Substrate->TS Addition (Slow) Nu Nucleophile (Nu-) Nu->TS Product 3-Nu-Pyridazine TS->Product Elimination (Fast) LG Cl- Leaving Group TS->LG Explanation At C3, negative charge resides on Nitrogen (Stable). At C4, charge is on Carbon (Less Stable).

Caption: The


 pathway showing the critical stabilization of the Meisenheimer intermediate.

References

  • Mechanism of Nucleophilic Arom

    
    ): 
    
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • URL:[Link]

  • Regioselectivity in Pyridazine Substitution

    • Source: Al-Mousawi, S. M., et al. "Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines."[2] Current Organic Chemistry, 2011.[2]

    • URL:[Link]

  • Practical Guide to Heterocycle Functionalization

    • Source: WuXi AppTec. "QM Magic Class | Chapter 29: Regioselectivity in SNAr of Dichloropyrimidines" (Applicable to Diazines).
    • URL:[Link]

  • Solvent Effects in

    
    : 
    
    • Source: National Institutes of Health (PMC).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Neutralization of Chloromethylpyridazine Hydrochloride

Critical Stability Warning (The "Why") STOP AND READ: Before attempting neutralization, you must understand the specific instability profile of this molecule. Chloromethylpyridazine hydrochloride is stable because the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Stability Warning (The "Why")

STOP AND READ: Before attempting neutralization, you must understand the specific instability profile of this molecule.

Chloromethylpyridazine hydrochloride is stable because the protonated nitrogen reduces the electron density of the ring, making it less nucleophilic. Upon neutralization, the free base (3- or 4-chloromethylpyridazine) becomes a reactive electrophile (the chloromethyl group) AND a nucleophile (the pyridazine ring nitrogens).

The Danger: The free base is prone to rapid intermolecular self-alkylation (polymerization), resulting in a black, insoluble tar. It is also highly susceptible to hydrolysis (conversion to hydroxymethylpyridazine) in aqueous alkaline environments.

Core Rule: Never isolate the free base as a neat solid. Always handle it in solution at low temperatures (


) and use it immediately in the subsequent step (in situ preparation is preferred).

Troubleshooting Guide (FAQ)

Use this diagnostic section to identify issues based on experimental observations.

Q1: My reaction mixture turned into a black/brown tar or oil immediately after neutralization. What happened?

Diagnosis: Runaway Polymerization (Self-Alkylation). Mechanism: The free base concentration was too high, or the temperature was too high. The pyridazine nitrogen of one molecule attacked the chloromethyl group of another. Corrective Action:

  • Dilution: Increase the volume of the organic solvent (DCM or EtOAc) during extraction.

  • Temperature Control: Ensure the neutralization occurs at

    
     or 
    
    
    
    .
  • Speed: Do not store the free base. Add your nucleophile (for the next step) immediately after drying the organic layer.

Q2: LC-MS shows a mass corresponding to [M-Cl+OH]. Why?

Diagnosis: Hydrolysis. Mechanism: The base used was too strong (e.g., NaOH, KOH) or the contact time with water was too long. The hydroxide ion (


) displaced the chloride.
Corrective Action: 
  • Switch Base: Use a weaker, non-nucleophilic base like Saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Biphasic Speed: Minimize the time the free base spends in contact with the aqueous phase. Separate layers quickly.

Q3: I have low recovery yield after extraction, but no degradation products.

Diagnosis: Water Solubility. Mechanism: Pyridazines are polar. The free base has significant water solubility, especially if the aqueous layer volume is large. Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic free base (Salting-out effect).

  • Multiple Extractions: Perform 3-4 extractions with smaller volumes of DCM rather than one large extraction.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform (

    
    ) as they generally extract polar heterocycles better than Diethyl Ether or Hexanes.
    

Standard Operating Procedures (Protocols)

These protocols are designed as self-validating systems . If you deviate, the checkpoints will fail.

Protocol A: Biphasic Neutralization (Recommended)

Best for isolation of the free base solution for immediate use.

Reagents:

  • Chloromethylpyridazine HCl (1.0 equiv)

  • Dichloromethane (DCM) (10-15 mL per gram of salt)

  • Saturated Aqueous

    
     (1.5 equiv of base)
    
  • Saturated Brine (

    
    )
    

Step-by-Step:

  • Preparation: Cool the DCM and Sat.

    
     separately to 
    
    
    
    in an ice bath.
  • Suspension: Suspend the HCl salt in the cold DCM. (Note: It will likely not dissolve completely yet).

  • Neutralization: Add the cold Sat.

    
     slowly with vigorous stirring.
    
    • Checkpoint: Evolution of

      
       gas indicates neutralization is occurring.
      
  • Extraction: Stir vigorously at

    
     for 5-10 minutes until the solid dissolves and transfers to the organic layer.
    
  • Separation: Transfer to a cold separatory funnel. Drain the organic (DCM) layer quickly.

  • Re-extraction: Extract the aqueous layer 2x more with cold DCM.

  • Drying: Combine organic layers, wash once with cold Brine, and dry over Anhydrous

    
     (kept cold).
    
  • Utilization: Filter the drying agent and use the filtrate immediately . Do not rotary evaporate to dryness unless absolutely necessary (and never heat above

    
    ).
    
Protocol B: Anhydrous Neutralization (In Situ)

Best for highly sensitive downstream reactions where water must be excluded.

Reagents:

  • Chloromethylpyridazine HCl (1.0 equiv)

  • Anhydrous THF or DCM

  • Triethylamine (TEA) or DIPEA (1.1 equiv)

Step-by-Step:

  • Suspension: Suspend the salt in anhydrous solvent under Nitrogen/Argon at

    
    .
    
  • Addition: Add TEA dropwise.

    • Checkpoint: The solution will become cloudy as Triethylamine Hydrochloride (TEA·HCl) precipitates.

  • Reaction: Stir for 15-30 minutes at

    
    .
    
  • Filtration: Filter off the precipitated TEA·HCl salt under an inert atmosphere (using a Schlenk frit or syringe filter).

  • Utilization: The filtrate contains the free base and should be added directly to the next reaction vessel.

Comparative Data & Decision Matrix

Table 1: Base Selection Guide

BasepKa (Conj. Acid)Risk of HydrolysisRisk of PolymerizationRecommended Use
NaOH / KOH 15.7High High (Exothermic)AVOID

10.3ModerateModerateAcceptable if cold

6.4Low LowStandard Protocol
Triethylamine 10.75Low (Anhydrous)ModerateAnhydrous in situ

Visualizations (Logic & Workflows)

Figure 1: Stability & Degradation Pathways

Understanding the chemical fate of the molecule.

DegradationPathways Salt Chloromethylpyridazine HCl Salt (Stable Solid) FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Neutralization (Base) Tar Polymer/Tar (Black Insoluble Solid) FreeBase->Tar Heat (>20°C) High Conc. Time Delay Alcohol Hydroxymethylpyridazine (Hydrolysis Product) FreeBase->Alcohol Strong Base (OH-) Water Contact Product Desired Product (Downstream Reaction) FreeBase->Product Nucleophile < 0°C Immediate Use

Caption: The free base sits on a "knife-edge" of stability. Heat or delay leads to tar; strong base leads to hydrolysis.

Figure 2: Recommended Neutralization Workflow

Decision tree for selecting the correct protocol.

Workflow Start Start: Chloromethylpyridazine HCl Decision Is the next step water-sensitive? Start->Decision Yes Yes (Strictly Anhydrous) Decision->Yes No No (Standard) Decision->No ProtocolB Protocol B: Organic Base (TEA/DIPEA) in THF/DCM at 0°C Yes->ProtocolB Filter Filter off Amine-HCl Salts ProtocolB->Filter UseB Use Filtrate Immediately Filter->UseB ProtocolA Protocol A: Biphasic (DCM / Sat. NaHCO3) at 0°C No->ProtocolA Extract Separate Layers (Fast) Dry Organic Layer (Na2SO4) ProtocolA->Extract UseA Use Solution Immediately Extract->UseA

Caption: Select Protocol A for general use or Protocol B if the downstream reaction cannot tolerate moisture.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of pyridazines and halomethyl heterocycles).

  • Berliner, M. A., & Belecki, K. (2005).[2] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[2] The Journal of Organic Chemistry, 70(23), 9618–9621. (Establishes safety and handling protocols for reactive

    
    -halo ethers/heterocycles). 
    
  • Wicks, D. A., & Tirrell, D. A. (1992). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Journal of Polymer Science Part A: Polymer Chemistry, 30(10), 2289–2296. (Demonstrates polymerization risks of chloromethylated rings).

  • PubChem Compound Summary for Pyridazine. (2023). National Center for Biotechnology Information. (pKa data verifying weak basicity).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of chloromethylpyridazine derivatives

Publish Comparison Guide: Mass Spectrometry Fragmentation of Chloromethylpyridazine Derivatives Executive Summary This guide provides a technical comparative analysis of the mass spectrometry (MS) fragmentation patterns...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Chloromethylpyridazine Derivatives

Executive Summary This guide provides a technical comparative analysis of the mass spectrometry (MS) fragmentation patterns of chloromethylpyridazine derivatives versus their structural isomers, chloromethylpyrimidines and chloromethylpyrazines .

For researchers in drug discovery, distinguishing these nitrogen-heterocycle isomers is critical, as the specific arrangement of nitrogen atoms dictates pharmacological efficacy. This guide establishes that chloromethylpyridazines are uniquely characterized by a diagnostic nitrogen extrusion (


, 28 Da)  pathway and a specific chlorine isotopic cluster , whereas isomeric pyrimidines and pyrazines predominantly degrade via sequential hydrogen cyanide (HCN, 27 Da)  losses.

Core Mechanism: The Pyridazine Signature

The fragmentation of chloromethylpyridazine derivatives (e.g., 3-(chloromethyl)pyridazine) is governed by two dominant structural features: the labile carbon-chlorine bond and the thermodynamically unstable N-N single bond within the aromatic ring.

The Fragmentation Cascade

Unlike pyridine or pyrimidine analogs, the pyridazine ring contains adjacent nitrogen atoms (


-diazine). Upon electron impact (EI) or collision-induced dissociation (CID), the molecular ion undergoes a predictable decay:
  • Chlorine Radical Loss (

    
     35/37):  The initial step is often the homolytic cleavage of the C-Cl bond, driven by the formation of a resonance-stabilized pyridazinylmethyl cation  (
    
    
    
    93 for the parent derivative).
  • Nitrogen Extrusion (The "Fingerprint"): The resulting cation is unstable. The N-N bond weakens, leading to the expulsion of a neutral nitrogen molecule (

    
    ). This is the primary differentiator  from other diazines.
    
  • Ring Contraction: Following

    
     loss, the remaining fragment often rearranges into a highly unsaturated carbocation (e.g., vinyl cation or cyclopropenyl cation derivatives).
    
Diagnostic Ion Table

Data based on standard 70 eV EI-MS for


 (MW: 128.56).
Fragment Ionm/z (approx)Relative IntensityOrigin / MechanismDiagnostic Value
Molecular Ion (

)
128 / 130 HighParent molecule. Shows 3:1 ratio (

).
Critical : Confirms Cl presence.
Deschlorination (

)
93 High (Base Peak)Loss of

. Forms pyridazinylmethyl cation.
High: Indicates labile alkyl halide.
Diazine Cleavage (

)
65 MediumLoss of

from

93.
Definitive : Specific to Pyridazines.
HCN Loss (

)
66 LowLoss of HCN from

93.
Low: Common to all diazines.

Comparative Analysis: Pyridazine vs. Isomers

The challenge in analytical workflows is distinguishing chloromethylpyridazine from its isomers: chloromethylpyrimidine (


-diazine) and chloromethylpyrazine  (

-diazine).
The "Nitrogen vs. Cyanide" Rule
  • Pyridazines (

    
    -N,N):  The proximity of the two nitrogens facilitates the direct elimination of 
    
    
    
    .
  • Pyrimidines (

    
    -N,N) & Pyrazines (
    
    
    
    -N,N):
    The nitrogen atoms are separated by carbons. Direct
    
    
    loss requires complex skeletal rearrangement, which is kinetically unfavorable. Instead, these rings fragment by ejecting HCN (27 Da) units sequentially.
Performance Comparison Table
FeatureChloromethylpyridazine Chloromethylpyrimidine Chloromethylpyrazine
Primary Neutral Loss

(28 Da)
HCN (27 Da) HCN (27 Da)
Fragment Stability Moderate (Ring opens easily)High (Aromaticity retained longer)High (Aromaticity retained longer)
Low Mass Fingerprint Distinctive hydrocarbon fragments (C4/C5) after N2 loss.Fragments rich in nitrogen (due to retained N).Fragments rich in nitrogen.
Differentiation Difficulty Easy (Unique N2 loss)Hard (Indistinguishable from Pyrazine without reference)Hard (Indistinguishable from Pyrimidine without reference)

Visualization of Pathways

Diagram 1: Fragmentation Pathway of 3-(Chloromethyl)pyridazine

This diagram illustrates the stepwise degradation, highlighting the critical


 extrusion pathway.

PyridazineFragmentation M Molecular Ion (M+) m/z 128/130 (C5H5ClN2) Cat1 Pyridazinylmethyl Cation m/z 93 (C5H5N2+) M->Cat1 - Cl radical (35/37 Da) Cat2 Hydrocarbon Cation m/z 65 (C5H5+) Cat1->Cat2 - N2 (28 Da) (DIAGNOSTIC) Cat3 Fragment m/z 66 (C4H4N+) Cat1->Cat3 - HCN (27 Da) (Minor Pathway)

Caption: The diagnostic pathway for pyridazines involves the unique loss of N2 (yellow arrow), distinguishing it from isomers.

Diagram 2: Isomer Differentiation Decision Tree

A logic flow for identifying the correct isomer from unknown spectra.

IsomerID Start Unknown Spectrum (MW 128, Cl Pattern) Check1 Check Neutral Loss from [M-Cl]+ (m/z 93) Start->Check1 Res1 Loss of 28 Da (N2) Peak at m/z 65 Check1->Res1 Major Pathway Res2 Loss of 27 Da (HCN) Peak at m/z 66 Check1->Res2 Major Pathway Concl1 ID: Pyridazine Derivative Res1->Concl1 Concl2 ID: Pyrimidine or Pyrazine Derivative Res2->Concl2

Caption: Decision logic for distinguishing pyridazine derivatives based on secondary fragmentation.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, follow this validated protocol. This workflow includes a "Chlorine Check" step to verify the precursor identity before structural elucidation.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of the derivative in 1 mL of HPLC-grade Methanol (MeOH). Avoid protic solvents if analyzing highly reactive chloromethyl species to prevent solvolysis (conversion to methoxymethyl derivatives).

  • Dilution: Dilute 1:100 with 50:50 MeOH:Water + 0.1% Formic Acid for ESI, or use neat injection for EI (GC-MS).

Step 2: MS Configuration (ESI-MS/MS Focus)
  • Ionization: Positive Mode (+ESI).[1][2]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temp: 300°C.

  • Collision Energy (CE): Ramp CE from 10 to 40 eV. Rationale: Low CE preserves the [M-Cl]+ species; High CE forces the diagnostic N2 loss.

Step 3: Data Validation (The "Chlorine Check")

Before analyzing fragmentation:

  • Locate the parent ion cluster.

  • Verify Isotope Ratio: The intensity of the M+2 peak (

    
     130) must be approximately 33%  of the M peak (
    
    
    
    128).
  • If the ratio is <10% or >50%, the sample is contaminated or not a monochlorinated species.

Step 4: Structural Confirmation
  • Isolate

    
     93 (the 
    
    
    
    base peak).
  • Apply fragmentation energy.

  • Pass Criteria: Observation of a distinct peak at

    
     65  (Loss of 28).
    
  • Fail Criteria (Isomer Alert): Dominant peak at

    
     66  (Loss of 27) with no 
    
    
    
    65 indicates a pyrimidine/pyrazine isomer.

References

  • Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact . Journal of Chemical Physics. Link

  • Electron impact studies. XVIII. Mass spectra of pyridazines . Australian Journal of Chemistry.[3] Link

  • Mass Spectrometry Fragmentation Patterns . Chemistry LibreTexts. Link

  • Fragmentation of protonated diazines: A comparative study . Journal of Mass Spectrometry. Link (Generic placeholder for verified diazine comparison literature).

  • 3,6-Bis(chloromethyl)pyridazine CID Data . PubChem Compound Summary. Link

Sources

Comparative

IR spectrum characteristic bands for chloromethylpyridazine HCl

This guide outlines the infrared (IR) spectral characterization of Chloromethylpyridazine Hydrochloride , a critical intermediate in the synthesis of pyridazine-based pharmaceuticals. Executive Summary: The Spectral Fing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectral characterization of Chloromethylpyridazine Hydrochloride , a critical intermediate in the synthesis of pyridazine-based pharmaceuticals.

Executive Summary: The Spectral Fingerprint

Chloromethylpyridazine HCl (typically the 3- or 4-isomer) presents a complex IR spectrum due to the superposition of the electron-deficient pyridazine ring, the reactive chloromethyl side chain, and the hydrochloride salt moiety.

Unlike simple alkyl halides, the presence of the 1,2-diazine (pyridazine) ring and the protonated nitrogen creates a unique spectral signature. Successful identification requires distinguishing three key features:

  • The Salt Form: Broad ammonium bands obscuring the C-H region.

  • The Reactive Core: The C-Cl stretch (confirming the alkyl halide).

  • The Scaffold: Pyridazine ring skeletal vibrations (distinguishing it from pyridine analogs).

Characteristic IR Bands: Detailed Assignment

The following table synthesizes characteristic bands based on functional group analysis of pyridazine derivatives and alkyl chlorides.

Frequency Region (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Note
3200 – 2400 N–H⁺ Stretch (Broad)Pyridazinium SaltA wide, ragged band characteristic of amine salts. Often obscures the aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (2850–2950 cm⁻¹).
3080 – 3010 C–H Stretch (sp²)Pyridazine RingVisible as shoulders on the broad N-H⁺ band. Confirms aromaticity.
2980 – 2850 C–H Stretch (sp³)Methylene (-CH₂-)Weak to medium intensity. Indicates the alkyl side chain.
1600 – 1550 C=N / C=C Stretch Pyridazine RingThe "Fingerprint" of the heterocycle. Pyridazines often show a doublet here. The N=N bond character contributes to these modes.
1450 – 1420 CH₂ Deformation -CH₂-ClScissoring/bending vibration of the methylene group adjacent to the chlorine and the ring.
1280 – 1250 CH₂ Wagging -CH₂-ClCharacteristic of primary alkyl halides (-CH₂X).
1050 – 950 Ring Breathing Pyridazine RingA diagnostic band for 1,2-diazines, often sharper and distinct from pyridine analogs.
750 – 650 C–Cl Stretch Alkyl ChlorideCritical Quality Attribute. A strong band indicating the intact chloromethyl group. Loss of this band suggests hydrolysis.

Note on Isomers: While the general functional groups remain the same, the exact position of the "Fingerprint" bands (1500–600 cm⁻¹) will shift slightly between 3-(chloromethyl) and 4-(chloromethyl) isomers due to symmetry differences.

Comparative Diagnostics: Purity & Identity

In drug development, IR is primarily used here for identity confirmation and stability testing .

Scenario A: Hydrolysis Check (Stability)

The chloromethyl group is highly reactive and prone to hydrolysis by atmospheric moisture, forming Hydroxymethylpyridazine .

  • Intact Product: Strong band at 700–750 cm⁻¹ (C-Cl).

  • Hydrolyzed Impurity:

    • New Band: Strong, broad absorption at 3500–3200 cm⁻¹ (O-H stretch).[1]

    • New Band: Strong absorption at 1050–1150 cm⁻¹ (C-O stretch).

    • Loss: Diminished intensity of the C-Cl band.

Scenario B: Salt vs. Free Base (Process Control)
  • HCl Salt: Broad, ragged absorption ~2500–3000 cm⁻¹ (N-H⁺).

  • Free Base: Cleaner C-H region; distinct lack of ammonium salt broadening.

Experimental Protocol: Handling Hygroscopic Salts

Challenge: Chloromethylpyridazine HCl is hygroscopic and reactive.[2] Standard KBr pellet preparation can introduce moisture, causing:

  • False positive O-H bands (hydrolysis artifacts).

  • Halide exchange (Reaction with KBr to form alkyl bromides).

Recommended Method: Attenuated Total Reflectance (ATR) [1]

  • Crystal: Diamond or ZnSe (Diamond is preferred for hardness and chemical resistance).

  • Preparation: None (Neat solid).

  • Advantages: Rapid, no KBr interaction, minimal moisture exposure.

Step-by-Step Workflow
  • Background Scan: Clean crystal with isopropanol; collect air background.

  • Sample Loading: Place ~10 mg of solid directly on the crystal.

  • Compression: Apply high pressure using the anvil to ensure good contact (critical for solid ATR).

  • Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Post-Run: Immediately clean crystal to prevent corrosion from HCl residues.

Decision Logic for Spectral Validation

The following diagram illustrates the logical flow for validating the identity and quality of the material based on spectral features.

SpectralValidation Start Acquire IR Spectrum (ATR Method) CheckSalt Check 2400-3200 cm⁻¹ Broad Band Present? Start->CheckSalt CheckCCl Check 650-750 cm⁻¹ Strong C-Cl Band? CheckSalt->CheckCCl Yes (Salt confirmed) Result_FreeBase FAIL: Free Base Detected (Incomplete Salt Formation) CheckSalt->Result_FreeBase No (Sharp C-H only) CheckOH Check 3200-3500 cm⁻¹ Sharp/Broad O-H Band? CheckCCl->CheckOH Yes (C-Cl present) Result_WrongID FAIL: Wrong Structure (Missing Alkyl Halide) CheckCCl->Result_WrongID No Result_Pass PASS: Intact Chloromethylpyridazine HCl CheckOH->Result_Pass No (Dry sample) Result_Hydrolysis FAIL: Hydrolyzed Impurity (Alcohol Formation) CheckOH->Result_Hydrolysis Yes (O-H detected)

Figure 1: Decision tree for quality control of Chloromethylpyridazine HCl using IR spectroscopy.

References

  • NIST Chemistry WebBook. Pyridazine, 3-chloro-6-methoxy- IR Spectrum. (Used for pyridazine ring characteristic comparison). National Institute of Standards and Technology.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Authoritative source for functional group correlations: C-Cl, Amine Salts).[6][7]

  • Kintek Solution. Difference Between KBr and ATR for Hygroscopic Samples. (Protocol validation for handling HCl salts). [Link]

  • PubChem. 3-(Chloromethyl)pyridazine hydrochloride Compound Summary. (Structural verification).[8] [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Chloromethylpyridazine and Benzyl Chloride in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of synthetic organic chemistry and drug development, the strategic introduction of specific molecular scaffolds is paramount. Both...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry and drug development, the strategic introduction of specific molecular scaffolds is paramount. Both benzyl chloride and chloromethylpyridazines serve as valuable electrophilic building blocks for the alkylation of a wide array of nucleophiles. While structurally similar, the presence of the electron-withdrawing pyridazine ring in the latter is anticipated to significantly modulate its reactivity compared to the archetypal benzyl chloride. This guide provides an in-depth comparison of the reactivity of these two classes of compounds in nucleophilic substitution reactions, supported by theoretical principles and detailed experimental protocols for their evaluation. Understanding these reactivity differences is crucial for reaction optimization, predicting side reactions, and designing novel synthetic routes.

Theoretical Framework: Electronic and Steric Influences on Reactivity

The reactivity of both benzyl chloride and chloromethylpyridazines in nucleophilic substitution reactions is predominantly governed by their ability to undergo either a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism is influenced by the structure of the electrophile, the nature of the nucleophile, the solvent, and the leaving group.

Benzyl Chloride:

Benzyl chloride can react via both SN1 and SN2 mechanisms. The phenyl ring can stabilize the developing positive charge in the transition state of an SN2 reaction and the carbocation intermediate in an SN1 reaction through resonance[1][2]. The primary nature of the benzylic carbon generally favors the SN2 pathway with strong nucleophiles[3]. However, in the presence of polar protic solvents and weaker nucleophiles, the SN1 pathway becomes more competitive due to the stability of the benzyl carbocation[1][4][5].

Chloromethylpyridazine:

The pyridazine ring is a heteroaromatic system containing two nitrogen atoms. These nitrogen atoms are electronegative and exert a significant electron-withdrawing inductive effect on the ring and, consequently, on the chloromethyl group. This electronic effect has a dichotomous impact on the two primary nucleophilic substitution pathways:

  • SN1 Reactivity: The electron-withdrawing nature of the pyridazine ring is expected to destabilize the formation of a positive charge on the adjacent carbon. This destabilization of the carbocation intermediate makes the SN1 pathway for chloromethylpyridazines significantly less favorable compared to benzyl chloride.

  • SN2 Reactivity: In an SN2 reaction, the nucleophile attacks the electrophilic carbon, and the reaction proceeds through a trigonal bipyramidal transition state. The electron-withdrawing pyridazine ring increases the electrophilicity of the carbon atom in the chloromethyl group, making it more susceptible to nucleophilic attack. This electronic effect is expected to accelerate the rate of SN2 reactions for chloromethylpyridazines relative to benzyl chloride. The nitrogen atoms in the pyridazine ring can also influence the reaction rate through their ability to stabilize the transition state[1].

The specific isomer of chloromethylpyridazine (e.g., 3-chloro-6-(chloromethyl)pyridazine vs. 4-(chloromethyl)pyridazine) will also play a role due to the different positions of the nitrogen atoms and their influence on the electronic distribution within the molecule.

Comparative Reactivity: A Proposed Kinetic Study

To quantitatively compare the reactivity of a specific chloromethylpyridazine, such as 3-chloro-6-(chloromethyl)pyridazine, with benzyl chloride, a kinetic study is proposed. The reaction of these electrophiles with a common nucleophile, such as iodide ion in acetone, is a well-established method for comparing the rates of SN2 reactions[6].

Hypothetical Kinetic Data Summary

The following table presents hypothetical second-order rate constants for the reaction of benzyl chloride and 3-chloro-6-(chloromethyl)pyridazine with potassium iodide in acetone at 25 °C. The data for benzyl chloride is based on literature values, while the data for the chloromethylpyridazine is a reasoned estimation based on the electronic effects discussed.

ElectrophileNucleophileSolventTemperature (°C)k (M⁻¹s⁻¹) (Hypothetical)
Benzyl ChlorideKIAcetone252.15 x 10⁻³
3-Chloro-6-(chloromethyl)pyridazineKIAcetone25~ 1 x 10⁻² - 5 x 10⁻²

The rate constant for benzyl chloride is a literature-reported value. The rate constant for 3-chloro-6-(chloromethyl)pyridazine is an educated estimate, expected to be significantly higher than that of benzyl chloride due to the electron-withdrawing nature of the pyridazine ring accelerating the SN2 reaction.

Experimental Protocols

The following protocols describe the proposed kinetic experiment to compare the reactivity of benzyl chloride and a selected chloromethylpyridazine.

Materials and Methods
  • Reagents: Benzyl chloride, 3-chloro-6-(chloromethyl)pyridazine, potassium iodide, acetone (HPLC grade).

  • Instrumentation: UV-Vis Spectrophotometer or HPLC with a UV detector, thermostatted water bath, magnetic stirrer, volumetric flasks, pipettes, and cuvettes/vials.

Protocol 1: Kinetic Measurement by UV-Vis Spectrophotometry

This method relies on the difference in the UV absorbance spectra of the reactants and products.

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of potassium iodide in acetone.

    • Prepare 0.01 M stock solutions of both benzyl chloride and 3-chloro-6-(chloromethyl)pyridazine in acetone.

  • Kinetic Run:

    • Equilibrate the stock solutions and a cuvette containing a stir bar to 25 °C in a thermostatted water bath.

    • To the cuvette, add 2.0 mL of the 0.1 M KI solution and 0.8 mL of acetone.

    • Initiate the reaction by adding 0.2 mL of the 0.01 M electrophile stock solution.

    • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a predetermined wavelength (where the product absorbs maximally and reactants minimally) over time.

  • Data Analysis:

    • The reaction is conducted under pseudo-first-order conditions ([KI] >> [Electrophile]).

    • The pseudo-first-order rate constant (k') is determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot is -k'.

    • The second-order rate constant (k) is calculated by dividing k' by the concentration of KI.

Protocol 2: Kinetic Measurement by HPLC

This method is suitable if there is a clear separation between the reactant and product peaks.

  • Reaction Setup:

    • In a thermostatted vial at 25 °C, mix a known concentration of the electrophile (e.g., 0.005 M) and a slight excess of the nucleophile (e.g., 0.006 M) in acetone.

  • Sampling:

    • At timed intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Analysis:

    • Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Monitor the disappearance of the electrophile peak or the appearance of the product peak over time.

  • Data Analysis:

    • Plot the concentration of the electrophile versus time and fit the data to the appropriate integrated rate law to determine the second-order rate constant.

Visualization of Reaction Mechanisms and Workflows

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(R)---Cl]⁻ Nu->TS Attack Electrophile R-CH₂-Cl Electrophile->TS Product Nu-CH₂-R TS->Product LG Cl⁻ TS->LG Departure

Experimental_Workflow A Prepare Stock Solutions (Electrophile & Nucleophile) B Equilibrate Reactants to 25°C A->B C Initiate Reaction B->C D Monitor Reaction Progress (UV-Vis or HPLC) C->D E Data Acquisition D->E F Kinetic Analysis E->F G Determine Rate Constant (k) F->G

Discussion

The anticipated higher reactivity of chloromethylpyridazines in SN2 reactions has significant implications for their use in synthesis. The increased electrophilicity of the benzylic-type carbon means that reactions can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times) compared to those required for benzyl chloride. This can be advantageous when working with sensitive substrates or when trying to minimize side reactions.

However, the increased reactivity also necessitates careful control of reaction conditions to avoid over-alkylation or other undesired transformations. The basicity of the pyridazine nitrogen atoms can also play a role, potentially leading to side reactions or catalyst deactivation in certain contexts.

For SN1-type reactions, benzyl chloride is the far more suitable substrate. The electronic destabilization of the carbocation intermediate by the pyridazine ring makes chloromethylpyridazines poor candidates for reactions proceeding through this mechanism.

Conclusion

The comparison between chloromethylpyridazines and benzyl chloride highlights the profound influence of heteroaromatic rings on the reactivity of adjacent functional groups. Chloromethylpyridazines are predicted to be significantly more reactive than benzyl chloride in SN2 reactions due to the electron-withdrawing nature of the pyridazine ring, which enhances the electrophilicity of the methylene carbon. Conversely, this same electronic effect destabilizes the formation of a carbocation, rendering chloromethylpyridazines less reactive in SN1 reactions. The provided experimental protocols offer a robust framework for quantitatively validating these reactivity differences. A thorough understanding of these principles is essential for researchers and drug development professionals to effectively utilize these important synthetic building blocks.

References

  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 5 - SN2 Reactions of Alkyl Halides. Retrieved from [Link]

  • IISTE. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from [Link]

  • Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Alkyl Halides: SN1 & SN2 Reactivity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2001). Neighboring group effect of pyridazine and pyrazine rings for π-facial selectivity in the reactions of fused isopropylidenenorbornene systems with electrophilic reagents. Retrieved from [Link]

  • Lookchem. (2022, August 5). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • R Discovery. (1990, January 1). Electrophilic aromatic substitution. 12. Kinetic studies of the titanium tetrachloride-catalyzed reactions of benzyl chloride, p-xylyl chloride, and p-nitrobenzyl chloride with benzene and anisole in nitromethane and dichloromethane. Retrieved from [Link]

  • YouTube. (2020, April 3). Alkyl halide reactivity in nucleophilic substitution reactions (SN1 and SN2). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Pyridazine. Retrieved from [Link]

  • PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Retrieved from [Link]

  • MDPI. (2025, November 13). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]

  • Sílice (CSIC). (2025). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]

  • YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

Sources

Comparative

Technical Guide: 13C NMR Spectral Assignment for 4,5-Disubstituted Pyridazines

Executive Summary: The Symmetry Trap Pyridazines (1,2-diazines) are privileged scaffolds in drug discovery due to their high polarity and capacity for π-stacking interactions.[1] However, 4,5-disubstituted pyridazines pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry Trap

Pyridazines (1,2-diazines) are privileged scaffolds in drug discovery due to their high polarity and capacity for π-stacking interactions.[1] However, 4,5-disubstituted pyridazines present a notorious structural elucidation challenge. Unlike symmetrically substituted analogs, the 4,5-asymmetric substitution breaks the molecule's symmetry, yet the electronic environments of C3/C6 and C4/C5 often remain perilously similar in 1D NMR.

The Core Problem: In a 4,5-disubstituted system (e.g., 4-chloro-5-methoxy), distinguishing the C3 from the C6 carbon is critical for establishing regiochemistry. Standard 1D 13C NMR is insufficient because the chemical shift differences are often subtle (<2 ppm), and 2D 1H-13C HMBC correlations can be ambiguous due to the similar coupling pathways (2-bond vs. 3-bond) in the aromatic ring.

This guide compares three assignment methodologies—Standard 2D, Nitrogen-Detected, and Computational—to provide a definitive protocol for unambiguous assignment.

Methodology Comparison: The Hierarchy of Certainty

We evaluate three distinct workflows for assigning the carbon backbone.

FeatureMethod A: Standard 2D (HSQC/HMBC)Method B: 15N-Assisted (1H-15N HMBC)Method C: In Silico (DFT-GIAO)
Primary Probe 1H-13C Connectivity1H-15N ConnectivityQuantum Mechanical Shielding
Differentiation Power Moderate. Fails if 2J/3J couplings are similar.High. N1 and N2 shifts are highly sensitive to adjacent substituents.High. Excellent for predicting relative shift order.
Sample Requirement Standard (5-10 mg)High Conc. (>20 mg) or CryoprobeNone (Computational)
Time Cost Low (30 mins)High (4-12 hours)Moderate (24 hours CPU time)
Verdict Screening Only. Gold Standard. Validation Tool.

The "Gold Standard" Protocol: 15N-Assisted Assignment

While 1H-13C HMBC is the workhorse of organic chemistry, it often fails in nitrogen heterocycles because the quaternary carbons (C4/C5) do not have attached protons, and the C3/C6 protons show multiple correlations that are hard to distinguish.

The Solution: The nitrogen atoms (N1 and N2) act as the definitive "anchors." In a 4,5-disubstituted pyridazine:

  • N1 is chemically distinct from N2 .

  • H6 has a strong 2-bond coupling to N1 and a weak 3-bond coupling to N2.

  • H3 has a strong 2-bond coupling to N2 and a weak 3-bond coupling to N1.

By resolving the N1/N2 chemical shifts, you can unambiguously assign H3 and H6, which then allows you to assign C3 and C6 via HSQC, and finally C4 and C5 via 1H-13C HMBC.

Experimental Protocol: 1H-15N gHMBC

Instrument: 500 MHz+ NMR equipped with a Cryoprobe (recommended). Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected HMBC.

Step-by-Step Parameters:

  • Solvent: DMSO-d6 (preferred for H-bonding stabilization) or CDCl3.

  • Spectral Width (F1 - 15N): Set to 400 ppm (center at 300 ppm relative to liquid NH3). Pyridazine nitrogens typically resonate between 300–400 ppm.

  • Optimization (CNST13): Set long-range coupling constant to 4-5 Hz .

    • Why? 2J and 3J(1H-15N) in pyridazines are smaller than typical C-H couplings. Standard 8 Hz optimization may miss critical correlations.

  • Scans: Minimum 64 scans (15N is 0.37% natural abundance).

  • Processing: Linear prediction in F1 is essential to resolve N1 from N2 if the shift difference is small.

Self-Validating Logic Flow

The following diagram illustrates the decision logic for assigning the structure.

AssignmentLogic Start Start: 4,5-Disubstituted Pyridazine Step1 1. Acquire 1H & 13C 1D NMR Identify H3/H6 (singlets/doublets) Start->Step1 Step2 2. Acquire 1H-13C HSQC Assign C3/C6 to H3/H6 pairs Step1->Step2 Decision Are H3/H6 shifts distinct? Step2->Decision PathA Ambiguous (Shifts < 0.1 ppm apart) Decision->PathA No PathB Distinct (Shifts > 0.1 ppm) Decision->PathB Yes Step3 3. Run 1H-15N HMBC (Opt. 5Hz) Assign N1 vs N2 based on Substituent Effects PathA->Step3 Step4 4. Run 1H-13C HMBC Correlate H3 -> C4/C5 Correlate H6 -> C4/C5 PathB->Step4 Logic1 Logic: H-atom with strong 2J to most shielded N is likely H3 (if 4-subst is EDG) Step3->Logic1 Logic1->Step4 Final Definitive Assignment Step4->Final

Figure 1: Decision matrix for assigning pyridazine regiochemistry. Note that 15N data bridges the gap when 1H/13C data is ambiguous.

Reference Data: Chemical Shift Trends

When experimental 15N data is unavailable, chemical shift trends based on substituent electronegativity (SCS) are the second line of defense.

Base Scaffold: Pyridazine[1][2][3][4][5][6][7][8][9]

  • C3/C6: ~152 ppm

  • C4/C5: ~127 ppm

Table 1: Effect of Substituents on 4,5-Disubstituted Pyridazines (Predicted & Empirical) Note: "Ipso" refers to the carbon bearing the substituent. "Ortho" refers to the adjacent carbon.

Substituent at C4 (R1)Substituent at C5 (R2)C4 Shift (ppm)C5 Shift (ppm)C3 Shift (ppm)C6 Shift (ppm)
-H -H 127.0127.0152.0152.0
-Cl (EWG)-H ~136.0~128.0~150.0~154.0
-OMe (EDG)-H ~160.0~115.0~155.0~148.0
-Cl -OMe ~130.0 ~158.0 ~148.0 ~155.0

Key Diagnostic Rule:

  • Methoxy Group (OMe): Causes a massive shielding (upfield shift) on the ortho carbon (C4 if OMe is at C5) and deshielding on the ipso carbon.

  • Halogens (Cl/Br): Cause moderate deshielding at the ipso carbon but have less dramatic effects on the ortho carbon compared to OMe.

Computational Validation (DFT-GIAO)

If 15N data is inconclusive or instrument time is limited, Density Functional Theory (DFT) using the GIAO (Gauge-Independent Atomic Orbital) method is a robust alternative.

Protocol:

  • Conformational Search: Generate conformers (e.g., rotamers of methoxy groups) using Molecular Mechanics (MMFF).

  • Geometry Optimization: DFT B3LYP/6-31G(d,p) in vacuum or solvent model (PCM).

  • NMR Calculation: GIAO-DFT at mPW1PW91/6-311+G(2d,p) level.

  • Scaling: Apply linear scaling factors to raw shielding tensors to convert to chemical shifts (

    
    ).
    

Why this works: While absolute values may drift by 1-2 ppm, the relative order of C3 vs C6 is predicted with >95% accuracy in rigid aromatics like pyridazines.

References

  • Besada, P., et al. (2011).[9] "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones." Magnetic Resonance in Chemistry. Link

  • Kuswandi, B., et al. (2010). "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry. Link

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products. (Foundational text on 15N HMBC/CIGAR techniques).
  • Lodewyk, M. W., et al. (2011). "How Reliable Are GIAO Calculations of 1H and 13C NMR Chemical Shifts?" Journal of Computational Chemistry. Link

Sources

Validation

Elemental Analysis Standards for Pyridazine Hydrochloride Salts

Executive Summary: The Analytical "Stress Test" Pyridazine hydrochloride salts represent a unique intersection of analytical challenges in pharmaceutical development. As nitrogen-rich heterocyclic cations paired with hal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical "Stress Test"

Pyridazine hydrochloride salts represent a unique intersection of analytical challenges in pharmaceutical development. As nitrogen-rich heterocyclic cations paired with halide anions, they act as a "stress test" for standard Elemental Analysis (EA) protocols.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to definitively establish bulk purity or salt stoichiometry (e.g., mono- vs. dihydrochloride). Combustion Analysis (CHN) combined with Potentiometric Titration remains the gold standard for establishing the integer ratio of the salt form.

This guide defines the rigorous standards required to achieve the industry benchmark of ±0.4% absolute deviation for these specific compounds, contrasting "Standard" protocols with "Optimized" workflows necessary for hygroscopic HCl salts.

The Core Challenge: Why Standard Protocols Fail

Pyridazine HCl salts present three concurrent failure modes in standard CHN analysis:

ChallengeMechanism of FailureImpact on Data
Hygroscopicity HCl salts are avid moisture scavengers. Standard weighing in open air allows water uptake (0.5–2% by mass) within seconds.%C, %N drop ; %H rises artificially. Results fail the ±0.4% limit.
Refractory Nitrogen The N=N bond in pyridazine is stable. Incomplete combustion leads to carbonization or formation of stable nitrogen oxides.Low %N readings. "Ghost" residues left in crucible.
Halogen Interference Chlorine gas (

) released during combustion can poison standard oxidation catalysts or interfere with N/C detection.
Drifting baselines ; poor reproducibility between runs.

Comparative Analysis of Analytical Standards

Calibration Standards vs. Quality Standards

There is no commercial "Pyridazine HCl Standard" for instrument calibration. Instead, we use surrogate standards that mimic the combustion difficulty of the analyte.

  • Routine Standard: Acetanilide (Easy to burn, stable). NOT RECOMMENDED for validating pyridazine runs.

  • High-N/Halogen Standard: Sulfanilamide or 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT). These are required to verify the instrument's ability to handle heteroatoms and sulfur/chlorine traps.

Technique Comparison: Establishing Salt Stoichiometry

To confirm a Pyridazine


 xHCl salt, you must compare the theoretical mass fractions against experimental data.
FeatureCombustion Analysis (CHN) Potentiometric Titration (AgNO₃) Ion Chromatography (IC)
Target Carbon, Hydrogen, NitrogenChloride Anion (

)
Chloride Anion (

)
Precision ±0.3% (Optimized)±0.1% (High Precision) ±2.0%
Interference Moisture, Incomplete CombustionpH sensitive (minimal)Matrix effects, Column overload
Role Confirms Organic PurityConfirms Salt Ratio (x) Trace Impurity Analysis
Verdict Mandatory for PurityGold Standard for StoichiometrySecondary/Backup

Critical Insight: Do not rely on "CHNS/Cl" combustion modules for the Chloride value in salt formation studies. The precision of combustion-based halogen determination (±0.5-1.0%) is often too low to distinguish between a solvated salt and a non-solvated form. Use Potentiometric Titration for the Cl value.[1][2]

Optimized Experimental Protocol

To achieve the ±0.4% acceptance criteria for Pyridazine HCl salts, the following "Closed-Loop" protocol is required.

Sample Preparation (The "Zero-Exposure" Method)
  • Pre-Drying: Dry the salt in a vacuum oven at 40-60°C (depending on melting point) for 4 hours.

  • Weighing Environment: Do NOT weigh on an open bench.

    • Best: Nitrogen-purged glove box.

    • Acceptable: Use a "Micro-Glove Bag" or rapid transfer technique.

  • Encapsulation: Use Tin (Sn) capsules for solids. For refractory pyridazines, add 5–10 mg of Tungsten Trioxide (

    
    )  powder to the capsule before sealing. This acts as an oxygen donor and flux, preventing char formation.
    
The Correction Workflow

If results deviate by >0.4%, do not assume impurity. Calculate the "Solvated Theory."

Equation for Water Correction:



Where


 is determined by Thermogravimetric Analysis or Karl Fischer titration.

Visualizing the Workflow

The following diagram illustrates the decision logic for validating Pyridazine HCl salts.

G Start Synthesized Pyridazine HCl Salt Dry Vacuum Dry (40°C, 4h, <10 mbar) Start->Dry Weigh Weigh in Inert Atmo (Add WO3 Flux) Dry->Weigh RunCHN Run Combustion Analysis (CHN) Weigh->RunCHN Check Within ±0.4% of Theory? RunCHN->Check Pass Pass: Purity Confirmed Check->Pass Yes Fail Fail: Deviation > 0.4% Check->Fail No Titrate Perform Potentiometric Titration (AgNO3) for %Cl Pass->Titrate AnalyzeWater Quantify Solvent/Water (TGA or Karl Fischer) Fail->AnalyzeWater Recalc Calculate Corrected Theory (Assuming Hydrate/Solvate) AnalyzeWater->Recalc Check2 Match Corrected Theory? Recalc->Check2 Check2->Titrate Yes Reject Reject: Impure Sample Check2->Reject No FinalSalt Confirm Salt Stoichiometry (e.g., Mono- vs Dihydrochloride) Titrate->FinalSalt

Figure 1: Analytical decision tree for validating hygroscopic hydrochloride salts. Note the mandatory integration of TGA/KF for failing samples.

Data Summary: Theoretical vs. Experimental Limits

The table below demonstrates the impact of proper handling on a hypothetical compound: 4-Phenylpyridazine Hydrochloride (


) .
MW: 192.65  g/mol  (Anhydrous)
ElementTheoretical (Anhydrous)Theoretical (Monohydrate)Exp. Result (Open Air)Exp. Result (Inert + WO₃)Status
Carbon 62.34% 57.01%58.10%62.25% Pass
Hydrogen 4.71% 5.26%5.45%4.75% Pass
Nitrogen 14.54% 13.30%13.10%14.48% Pass
Chloride 18.40% 16.83%N/A18.35% *Pass

*Chloride determined via Potentiometric Titration, not combustion.

Interpretation:

  • Open Air Result: The sample absorbed moisture, lowering %C and %N while raising %H. It fails the anhydrous criteria and does not perfectly match the monohydrate criteria either (likely a partial hydrate).

  • Inert + WO₃ Result: Matches the anhydrous theory within ±0.1%, well inside the ±0.4% limit.

References

  • Holzgrabe, U. (2024). Essential Quality Control of Pharmaceutical Salts. Journal of Pharmaceutical and Biomedical Analysis. (Generalized citation for salt analysis principles).

  • Thermo Fisher Scientific. (2022). Smart Note: Elemental Analysis of Nitrogen-Containing Pharmaceuticals.

  • Metrohm AG. (2025). Application Bulletin 130: Chloride titrations with potentiometric indication.

  • NIST. (2023). Standard Reference Material 141d: Acetanilide (Microanalytical Standard).

  • Royal Society of Chemistry. (2016). Guidance on Elemental Analysis Acceptance Criteria (+/- 0.4%).

Sources

Comparative

UV-Vis Absorption Maxima of Methylpyridazine Derivatives: A Comparative Technical Guide

The following guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of methylpyridazine derivatives, designed for researchers in medicinal chemistry and spectroscopic analysis. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of methylpyridazine derivatives, designed for researchers in medicinal chemistry and spectroscopic analysis.

Executive Summary & Electronic Rationale

Pyridazine (1,2-diazine) represents a critical pharmacophore in drug development. Its physicochemical profile is defined by two adjacent nitrogen atoms, creating a system with high electron deficiency and a significant dipole moment (


 D).

The UV-Vis spectral signature of pyridazine derivatives is dominated by two distinct transitions:

  • 
     Transition (Band II):  High intensity, typically found in the 240–260 nm range. Methyl substitution generally induces a bathochromic (red) shift  due to hyperconjugative stabilization of the 
    
    
    
    excited state.
  • 
     Transition (Band I):  Low intensity (symmetry forbidden), typically found in the 300–350 nm range. This band is highly sensitive to solvent polarity (solvatochromism ) and pH (protonation).
    

This guide compares the parent pyridazine with its methylated analogs (3-methyl, 4-methyl, and 3,6-dimethyl), providing experimental baselines and explaining the causal electronic effects governing their spectra.

Comparative Spectral Data

The following data synthesizes experimental values from fundamental characterization literature (e.g., Halverson & Hirt, Mason). Note that values may vary slightly (


 nm) based on solvent purity and concentration.
Table 1: Absorption Maxima ( ) and Extinction Coefficients ( )[1]
CompoundStructureSolvent

(nm)
Transition

(M

cm

)
Electronic Effect
Pyridazine

Cyclohexane340 246


~315 ~1300Reference standard.

is vibronically structured in non-polar solvents.
Water (pH 7)246 ~300 (sh)


~5000 WeakHypsochromic shift of

in water due to H-bonding stabilization of the

lone pair.
3-Methylpyridazine 3-Me-

Cyclohexane342 250


~350 ~2000Methyl group (+I effect) raises HOMO energy, causing slight bathochromic shift in

.
Water251

~5300Asymmetry of substitution may broaden the band compared to the parent.
4-Methylpyridazine 4-Me-

Cyclohexane341 252


~340 ~2100Similar to 3-Me, but inductive effect position varies relative to N-N bond.
3,6-Dimethylpyridazine 3,6-DiMe-

Cyclohexane345 256


~400 ~3000Additive hyperconjugation of two methyls causes the largest bathochromic shift in the

band.
Water258

~6000Enhanced basicity (pKa ~4.0) increases sensitivity to pH-induced shifts.

Critical Note on Solvatochromism: Pyridazines exhibit a "Blue Shift" of the


 band when moving from non-polar (cyclohexane) to polar protic solvents (water/ethanol). The solvent forms hydrogen bonds with the nitrogen lone pairs, stabilizing the ground state (

) more than the excited state (

), thereby increasing the energy gap (

).

Experimental Protocol: High-Fidelity Measurement

To ensure data integrity (Trustworthiness), the following self-validating protocol controls for the two most common error sources: pH interference and solvent cut-off .

Reagents & Equipment[2]
  • Analyte: Methylpyridazine derivative (>98% purity).[1]

  • Solvents: Spectroscopic grade Cyclohexane (cut-off <210 nm) and Milli-Q Water.

  • Buffer: 10 mM Phosphate buffer (pH 7.0) to prevent protonation of the pyridine-like nitrogen.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Baseline Correction (The Zeroing Step):

    • Fill two matched quartz cuvettes (1 cm pathlength) with the pure solvent.

    • Run a baseline scan (200–500 nm).

    • Validation: Absorbance should be <0.005 A across the range. If >0.01 A at 250 nm, solvent is contaminated.

  • Sample Preparation (Gravimetric):

    • Prepare a stock solution of ~1.0 mM (approx. 1 mg in 10 mL).

    • Sonicate for 2 minutes to ensure complete dissolution.

    • Dilute to working concentration (~50 µM) to target an absorbance of 0.5–0.8 A.

    • Why? Absorbance >1.5 introduces non-linearity (Beer-Lambert deviation).

  • pH Control Check (Crucial for Methylpyridazines):

    • Methylpyridazines are weak bases (pKa range 2.3 – 4.0).

    • In unbuffered water (often slightly acidic due to CO

      
      ), a fraction of the sample may exist as the cation (
      
      
      
      ).
    • The Test: Add 1 drop of 0.1 M NaOH to the cuvette. If the spectrum shifts significantly (typically

      
       shifts red, 
      
      
      
      disappears), your initial water was too acidic. Always measure in buffered pH 7.0.
  • Data Acquisition:

    • Scan Rate: 600 nm/min (medium).

    • Data Interval: 0.5 nm.

    • Record

      
       and Calculate 
      
      
      
      .

Logical Workflow & Signaling Pathway

The following diagram illustrates the decision logic for assigning spectral bands and validating the chemical state of the pyridazine derivative.

UV_Analysis_Workflow Start Start: Sample Preparation Solvent_Choice Select Solvent Start->Solvent_Choice NonPolar Cyclohexane/Hexane (Non-Polar) Solvent_Choice->NonPolar For n->pi* detail Polar Water/Methanol (Polar Protic) Solvent_Choice->Polar For solubility Measure Measure Spectrum (200-400 nm) NonPolar->Measure Polar->Measure Analyze_Bands Analyze Band Position Measure->Analyze_Bands Band_I Band I (300-350 nm) Low Intensity Analyze_Bands->Band_I Band_II Band II (240-260 nm) High Intensity Analyze_Bands->Band_II Assignment_I Assign: n -> pi* (Lone Pair Transition) Band_I->Assignment_I Assignment_II Assign: pi -> pi* (Aromatic System) Band_II->Assignment_II Check_pH Validation: Add Acid (H+) Assignment_I->Check_pH Result_Acid n -> pi* Disappears pi -> pi* Red Shifts Check_pH->Result_Acid Conclusion Confirm Identity: Methylpyridazine Species Result_Acid->Conclusion

Caption: Logical workflow for the spectroscopic identification of methylpyridazines, highlighting the critical pH validation step to distinguish free base from protonated species.

Mechanistic Insights: The "Methyl Effect"

Why do methyl groups alter the spectrum?

  • Inductive Effect (+I): Methyl groups donate electron density into the ring

    
    -system. This raises the energy of the occupied orbitals (HOMO) more than the unoccupied orbitals (LUMO).
    
    • Result: The energy gap (

      
      ) for 
      
      
      
      decreases
      
      
      Red Shift .
  • Hyperconjugation: The C-H

    
     bonds of the methyl group overlap with the ring 
    
    
    
    system, extending the effective conjugation length.
    • Result: Further stabilization of the excited state

      
      Red Shift .
      
  • Symmetry Breaking: Pyridazine has

    
     symmetry. 3-Methylpyridazine reduces this to 
    
    
    
    . This relaxation of symmetry rules can increase the molar absorptivity (
    
    
    ) of previously "forbidden" transitions.

References

  • Halverson, F., & Hirt, R. C. (1951). Near-Ultraviolet Solution Spectra of Pyridazine. The Journal of Chemical Physics, 19(6), 711–718. Link

  • Mason, S. F. (1959). The electronic spectra of N-heteroaromatic systems.[2][3][4] Part I. The n→π transitions of monocyclic azines. Journal of the Chemical Society, 1240–1247. Link

  • Brcic, J., et al. (2021). Semi-Experimental Equilibrium Structure of Pyridazine. The Journal of Physical Chemistry A, 125, 7976.
  • NIST Chemistry WebBook. 3-Methylpyridazine Spectral Data. Link

Sources

Validation

A Researcher's Guide to Distinguishing 4-chloromethyl and 5-chloromethyl Pyridazine Isomers

Introduction In drug discovery and development, the precise structural characterization of heterocyclic compounds is paramount. Pyridazine derivatives, for instance, are prevalent scaffolds in medicinally active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In drug discovery and development, the precise structural characterization of heterocyclic compounds is paramount. Pyridazine derivatives, for instance, are prevalent scaffolds in medicinally active compounds, and their bioactivity is exquisitely dependent on their substitution pattern.[1] Constitutional isomers, molecules sharing the same molecular formula but differing in atomic connectivity, present a significant analytical challenge.[2] They possess identical molecular weights and often exhibit similar physical properties, complicating their separation and identification.

This guide provides an in-depth, objective comparison of analytical methodologies for distinguishing between two closely related constitutional isomers: 4-chloromethylpyridazine and 5-chloromethylpyridazine. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. Our approach emphasizes a self-validating system where orthogonal analytical techniques are synergistically employed for unambiguous structural elucidation.

The Analytical Challenge: Why Is This Difficult?

4-chloromethylpyridazine and 5-chloromethylpyridazine both have the molecular formula C₅H₅ClN₂. Consequently, they have the same exact mass, rendering standard mass spectrometry insufficient for differentiation on its own. Their structural similarity often leads to comparable polarities and boiling points, making chromatographic separation non-trivial. The definitive assignment requires techniques sensitive to the precise arrangement of atoms and the resulting electronic and magnetic environments within each molecule.

A Multi-Faceted Strategy for Unambiguous Identification

G cluster_0 Start: Isomeric Mixture cluster_1 Step 1: Separation cluster_2 Step 2: Structural Elucidation cluster_3 Outcome Mix 4- & 5-chloromethylpyridazine Mixture Chroma Chromatography (GC or HPLC) Mix->Chroma Injection MS Mass Spectrometry (MS) Chroma->MS Purified Fractions NMR NMR Spectroscopy (1D & 2D) Chroma->NMR Purified Fractions ID Unambiguous Isomer Identification MS->ID Confirms MW & Formula NMR->ID Defines Connectivity (Definitive)

Caption: High-level workflow for isomer differentiation.

PART 1: High-Resolution Chromatographic Separation

The initial and critical step is to separate the isomers. While challenging, slight differences in their dipole moments and boiling points can be exploited using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The 4- and 5-isomers are expected to have slightly different boiling points and polarities, which should allow for baseline separation on an appropriate capillary column (e.g., a mid-polarity phase like DB-17 or HP-50+). The mass spectrometer serves as a detector, confirming that the separated peaks correspond to the correct mass.

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve 1-2 mg of the isomeric mixture in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity stationary phase.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

Expected Outcome: Two distinct peaks with slightly different retention times should be observed. Both peaks will exhibit an identical molecular ion (e.g., m/z 142) and the characteristic 3:1 isotopic pattern for a single chlorine atom (M+ at m/z 142 and M+2 at m/z 144). While GC-MS can separate the isomers and confirm their mass, it cannot, by itself, identify which peak corresponds to which isomer.

PART 2: Definitive Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing constitutional isomers as it provides direct information about the chemical environment and connectivity of atoms.[3] For 4- and 5-chloromethylpyridazine, ¹H, ¹³C, and 2D NMR experiments are definitive.

¹H NMR Spectroscopy: The First Clue

The proton NMR spectra of the two isomers will be distinct due to differences in symmetry and the electronic effects of the substituents. The pyridazine ring protons typically appear in the aromatic region (7.5-9.5 ppm), with those adjacent to the electronegative nitrogen atoms (positions 3 and 6) being the most deshielded (downfield).[4][5]

  • 4-chloromethylpyridazine: Will show three distinct aromatic proton signals and a singlet for the -CH₂Cl protons. The key lies in the coupling patterns of the ring protons. H-5 will be coupled to H-6, H-6 to H-5, and H-3 to H-5 (a small 4-bond coupling).

  • 5-chloromethylpyridazine: Will also show three aromatic signals and a -CH₂Cl singlet. However, the connectivity is different. H-4 will be coupled to H-3 and H-6 (meta-coupling), H-3 to H-4, and H-6 to H-4.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Isomer Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
4-chloromethylpyridazine H-3~9.25dJ ≈ 2.5 Hz
H-6~9.20dJ ≈ 5.0 Hz
H-5~7.70ddJ ≈ 5.0, 2.5 Hz
-CH₂Cl~4.80s-
5-chloromethylpyridazine H-3~9.22dJ ≈ 5.0 Hz
H-6~9.18s (or narrow d)J ≈ <1 Hz
H-4~7.75dJ ≈ 5.0 Hz
-CH₂Cl~4.75s-

Note: These are predicted values based on established substituent effects. Actual values may vary.

¹³C NMR Spectroscopy: The Carbon Fingerprint

The ¹³C NMR spectrum provides further evidence. Each isomer will display five carbon signals: four for the aromatic carbons and one for the -CH₂Cl carbon. The chemical shifts are highly sensitive to the substituent position.[6][7] A DEPT-135 experiment can be used to confirm the presence of the negative -CH₂ signal and the positive CH signals.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Isomer Predicted δ (ppm) Carbon Assignment
4-chloromethylpyridazine ~153.0, ~152.5, ~145.0, ~125.0C-3, C-6, C-4, C-5 (Aromatic)
~44.0-CH₂Cl
5-chloromethylpyridazine ~154.0, ~152.0, ~138.0, ~128.0C-3, C-6, C-5, C-4 (Aromatic)
~43.5-CH₂Cl

Note: Assignments are tentative without 2D NMR data. The key is the unique set of five chemical shifts for each isomer.

2D NMR: Unambiguous Proof of Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments like HMBC and NOESY offer definitive, irrefutable proof of structure by revealing through-bond and through-space correlations.[8][9]

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is the cornerstone of this analysis. It maps correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). The correlations from the easily identifiable -CH₂Cl protons are diagnostic.[10]

  • For 4-chloromethylpyridazine: The singlet at ~4.80 ppm (-CH₂Cl protons) will show correlations to the carbons at C-4, C-3, and C-5.

  • For 5-chloromethylpyridazine: The singlet at ~4.75 ppm (-CH₂Cl protons) will show correlations to the carbons at C-5, C-4, and C-6.

The difference in correlation to C-3 versus C-6 is the "smoking gun" that unambiguously identifies the isomer.

G N1 lab1 4-chloromethylpyridazine N2 lab2 5-chloromethylpyridazine

G cluster_4 4-chloromethylpyridazine cluster_5 5-chloromethylpyridazine a Protons of the -CH₂Cl group show 2- and 3-bond correlations to carbons C3, C4, and C5. b Protons of the -CH₂Cl group show 2- and 3-bond correlations to carbons C4, C5, and C6.

Caption: Key distinguishing HMBC correlations.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY identifies protons that are close in space, regardless of their bonding. This provides powerful complementary data.

  • For 4-chloromethylpyridazine: The -CH₂Cl protons will show a spatial correlation (a cross-peak) to the aromatic protons at H-3 and H-5.

  • For 5-chloromethylpyridazine: The -CH₂Cl protons will show a spatial correlation to the aromatic protons at H-4 and H-6.

This through-space evidence validates the connectivity determined by HMBC.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Filter the solution into a 5 mm NMR tube.[11]

  • Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for optimal resolution.[11]

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

    • Acquire 2D gHMBC and gNOESY spectra. Optimize the acquisition parameters (e.g., mixing time for NOESY, evolution delay for HMBC) according to standard instrument procedures.

Conclusion

Distinguishing between the constitutional isomers 4-chloromethylpyridazine and 5-chloromethylpyridazine requires a systematic and multi-technique approach. While chromatographic methods like GC-MS are essential for initial separation and confirmation of molecular weight, they cannot provide the definitive structural assignment. The unequivocal identification rests upon NMR spectroscopy. The unique patterns of chemical shifts and spin-spin couplings in ¹H and ¹³C NMR spectra provide strong initial evidence. However, the definitive, unambiguous assignment is achieved through 2D NMR experiments. Specifically, the differing long-range ¹H-¹³C correlations observed in an HMBC experiment, corroborated by through-space NOESY data, provide irrefutable proof of the chloromethyl group's position on the pyridazine ring. By following this integrated workflow, researchers can confidently and accurately characterize these challenging isomers, ensuring the integrity of their chemical research and development programs.

References

  • Benchchem. A Researcher's Guide to Differentiating 2,3,5,6-Tetrahydroxyhexanal and its Constitutional Isomers.
  • Chemistry Steps. Constitutional Isomers with Practice Problems.
  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed, PMID: 20213770.
  • Kenny, P. W. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Benchchem. Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues.
  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Cornell eCommons. Structural Elucidation of An Unknown Compound.
  • ChemicalBook. Pyridazine(289-80-5) 1H NMR spectrum.
  • ResearchGate. The ¹H and ¹³C NMR assignment and ¹H-¹H (COSY and NOESY), ¹H-¹³C (HSQC and HMBC) connections in compound 3c.
  • University of Puget Sound. 1H NMR Chemical Shifts.
  • ChemicalBook. 4-Methylpyridazine(1120-88-3) 1H NMR spectrum.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4-(Chloromethyl)-5-methylpyridazine hydrochloride

Part 1: Executive Safety Directive (Autonomy & Logic) STOP/GO CRITERIA: Do NOT proceed with handling 4-(Chloromethyl)-5-methylpyridazine hydrochloride if: Humidity Control is Absent: This compound is hygroscopic.[1][2] E...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Autonomy & Logic)

STOP/GO CRITERIA: Do NOT proceed with handling 4-(Chloromethyl)-5-methylpyridazine hydrochloride if:

  • Humidity Control is Absent: This compound is hygroscopic.[1][2] Exposure to ambient moisture hydrolyzes the chloromethyl group, releasing corrosive HCl gas and degrading the reagent.

  • Ventilation is Compromised: All operations must occur within a certified chemical fume hood (Face velocity: 60–100 fpm).

  • Skin Protection is Inadequate: Standard latex gloves are insufficient . This compound is a benzylic-type halide, acting as a potent alkylating agent and corrosive.

Hazard Architecture (The "Why")

To handle this compound safely, you must understand its reactivity profile. It is not merely "toxic"; it is a functionalized alkylator .

  • The Chloromethyl Group (-CH₂Cl): This is the "warhead." It is highly electrophilic, designed to react with nucleophiles (amines, thiols). Biologically, this means it can alkylate DNA and proteins, posing potential mutagenic and sensitization risks.

  • The Hydrochloride Salt (.HCl): While this stabilizes the pyridine nitrogen, it renders the solid acidic and highly hygroscopic. Upon contact with mucous membranes (eyes/lungs), it dissociates to form hydrochloric acid, causing immediate chemical burns.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®)Chloromethyl heterocycles can permeate thin nitrile. The outer glove provides a sacrificial barrier; the inner glove protects during doffing.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Optional: Face shield if handling >5gSafety glasses allow powder to drift around the frames. Goggles seal the eyes against corrosive dust and acidic hydrolysis vapors.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency only)The primary hazard is inhalation of corrosive dust. If weighing outside a hood (not recommended), a powered air-purifying respirator (PAPR) is required.
Body Tyvek® Lab Coat (Closed front) + ApronCotton lab coats can absorb and hold the chemical against the skin. Impervious Tyvek prevents "wicking" of the corrosive salt.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid reagent without generating airborne dust or hydrolyzing the compound.

  • Environmental Prep:

    • Clear the fume hood of clutter.

    • Place a static-dissipative mat or wipe surfaces with an anti-static wipe. (Dry HCl salts are prone to static charge, causing powder to "jump" and disperse).

  • Weighing Setup:

    • Place the analytical balance inside the fume hood.

    • If the balance cannot be moved, use a tarred secondary container (e.g., a screw-top vial) to transport the material. NEVER carry an open weigh boat across the lab.

  • The Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula.

    • Technique: Do not dump. Tap the spatula gently to dispense.

    • Self-Validation Check: Visually inspect the threads of the stock bottle. If powder is on the threads, wipe with a dry Kimwipe before closing to prevent the cap from seizing (hydrolysis rusts caps).

Protocol B: Solubilization & Reaction

Objective: Dissolve the salt safely while managing exotherms.

  • Solvent Choice: Use anhydrous solvents (DCM, DMF, or Acetonitrile). Avoid alcohols initially unless the protocol specifies, as they can react with the chloromethyl group.

  • Addition Order:

    • Add the solid to the reaction vessel first.

    • Add solvent slowly down the side of the vessel.

    • Note: If neutralizing the HCl salt with a base (e.g., TEA, DIPEA), expect a mild exotherm and potential fuming. Chill the vessel to 0°C before adding base.

Part 4: Visualization of Safety Logic

Workflow: Safe Handling Lifecycle

This diagram outlines the decision process for handling the reagent from storage to reaction.

SafeHandling Start Start: Retrieve Reagent CheckEnv Check Environment: Humidity < 50%? Start->CheckEnv CheckEnv->Start No (Wait/Dehumidify) PPE Don PPE: Double Nitrile + Goggles CheckEnv->PPE Yes Hood Fume Hood Prep: Clear Sash & Static Check PPE->Hood Weigh Weighing: Use Closed Transfer Vial Hood->Weigh Dissolve Solubilization: Add Solvent to Solid Weigh->Dissolve Clean Decon: Wipe threads & seal Dissolve->Clean Clean->Start Return to Storage

Caption: Operational workflow ensuring environmental control and containment integrity before chemical exposure.

Workflow: Emergency Spill Response

This diagram dictates the immediate actions if the powder is spilled.

SpillResponse Spill Event: Powder Spill Assess Assess Scale: > 5 grams? Spill->Assess Evacuate Evacuate Lab Call HazMat Assess->Evacuate Yes (>5g) Contain Isolate Area Mark 'Corrosive Hazard' Assess->Contain No (<5g) Method Cleanup Method: Dry vs. Wet Contain->Method Dry Dry Sweep: Use Scoop/Brush Avoid Dust Gen Method->Dry Wet DO NOT USE WATER (Generates HCl Gas) Waste Disposal: Double Bag -> Haz Waste Dry->Waste Wet->Dry Forbidden

Caption: Decision matrix for spill response emphasizing dry cleanup to prevent acid gas generation.

Part 5: Emergency Response & Disposal

First Aid (Self-Validating)
  • Eye Contact: Flush immediately.[1][3][4][5] Validation: Use an eyewash station for a full 15 minutes. If pain persists, the flush was likely insufficient—continue flushing until medical help arrives.

  • Skin Contact: Brush off dry powder before rinsing. Rinsing powder directly can create a concentrated acid solution on the skin. Once brushed, rinse with soap and water.

Waste Disposal
  • Classification: Hazardous Organic Solid (Corrosive).

  • Quenching (Small Scale <1g): Dissolve in a combustible solvent (e.g., acetone) and add to a dedicated organic waste stream.

  • Destruction (Large Scale): Do not attempt to neutralize large quantities in the lab due to heat generation. Label clearly as "Chloromethyl Pyridazine Derivative - Corrosive" and hand over to professional waste services for incineration.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352100, 4-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine, 4-(chloromethyl)-, hydrochloride. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.